6-Hydroxytropinone
Beschreibung
Eigenschaften
CAS-Nummer |
5932-53-6 |
|---|---|
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
(1S,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C8H13NO2/c1-9-5-2-6(10)4-7(9)8(11)3-5/h5,7-8,11H,2-4H2,1H3/t5-,7+,8-/m1/s1 |
InChI-Schlüssel |
UOHSTKWPZWFYTF-MHSYXAOVSA-N |
Isomerische SMILES |
CN1[C@H]2C[C@H]([C@@H]1CC(=O)C2)O |
Kanonische SMILES |
CN1C2CC(C1CC(=O)C2)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
What are the physicochemical properties of 6-Hydroxytropinone
An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxytropinone
This guide provides a comprehensive overview of the physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
This compound, a derivative of tropinone, is a key intermediate in the synthesis of various pharmaceuticals. Its physicochemical properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and synthetic routes.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (1R,5R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one |
| CAS Number | 5932-53-6 |
| Molecular Formula | C₈H₁₃NO₂[1][2][3][4] |
| Canonical SMILES | CN1C2CC(C1CC(=O)C2)O[2] |
| InChI Key | UOHSTKWPZWFYTF-LSBSRIOGSA-N |
Table 2: Quantitative Physicochemical Data of this compound
| Property | Value | Unit | Source |
| Molecular Weight | 155.19 | g/mol | |
| Melting Point | 120-121 | °C | |
| Boiling Point (Predicted) | 291.6 ± 35.0 | °C | |
| LogP (Octanol-Water Partition Coefficient) | -1.00 | ||
| log10WS (Water Solubility, Calculated) | -0.41 | ||
| pKa | Not available in cited literature | ||
| Density (Predicted) | 1.2 ± 0.1 | g/cm³ | |
| Flash Point (Predicted) | 130.1 ± 25.9 | °C |
Table 3: Qualitative Solubility Profile of this compound
| Solvent | Solubility |
| Water | Soluble (based on calculated log10WS) |
| Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below.
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of 120 °C.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.
Visualizations
Logical Workflow for Physicochemical Property Determination
The following diagram illustrates a general workflow for characterizing the physicochemical properties of a compound like this compound.
Synthetic Pathway: Anisodamine (B1666042) from this compound
This compound is a crucial precursor in the synthesis of the anticholinergic drug, anisodamine. The general synthetic route is depicted below.
Signaling Pathway: Nicotinic Acetylcholine (B1216132) Receptor Antagonism
This compound has been implicated as an antagonist of nicotinic acetylcholine receptors (nAChRs). The activation of these receptors by acetylcholine (ACh) typically leads to cation influx and neuronal excitation. Antagonists like this compound block this process.
References
6-Hydroxytropinone: An In-Depth Technical Guide on its Putative Mechanism of Action in Neurotransmitter Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxytropinone is a derivative of the tropane (B1204802) alkaloid class of compounds. While direct pharmacological studies on this compound are not extensively available in public literature, its structural similarity to other well-characterized tropane alkaloids allows for postulation of its likely mechanism of action within various neurotransmitter systems. This guide synthesizes the known pharmacology of structurally related tropane alkaloids to infer the potential interactions of this compound with a primary focus on the cholinergic system, and potential secondary effects on monoaminergic systems. Standard experimental protocols for characterizing such compounds are also detailed, and key signaling pathways are visualized.
Introduction to this compound and Tropane Alkaloids
This compound belongs to the tropane alkaloid family, a class of naturally occurring or synthetic compounds characterized by a distinctive bicyclic [3.2.1] nitrogen-containing ring structure. Prominent members of this family, such as atropine (B194438) and scopolamine, are known for their significant effects on the central and peripheral nervous systems.[1] These effects are primarily mediated through their interaction with neurotransmitter receptors, particularly muscarinic acetylcholine (B1216132) receptors.[1][2] The introduction of a hydroxyl group at the 6-position of the tropane ring, as seen in this compound, can influence the molecule's polarity and binding affinity to its targets.
Postulated Mechanism of Action in Neurotransmitter Systems
Based on the pharmacology of structurally analogous tropane alkaloids, the primary mechanism of action of this compound is likely centered on the cholinergic system, with potential interactions with monoaminergic pathways.
Cholinergic System
The cholinergic system, with acetylcholine (ACh) as its primary neurotransmitter, is crucial for a vast array of physiological functions, including learning, memory, attention, and autonomic nervous system regulation. Tropane alkaloids are classic modulators of this system.
-
Muscarinic Acetylcholine Receptors (mAChRs): The most probable primary targets of this compound are the muscarinic acetylcholine receptors. Tropane alkaloids typically act as competitive antagonists at these G-protein coupled receptors, blocking the binding of the endogenous ligand, acetylcholine.[2] A study on various tropane alkaloids demonstrated that 6β-hydroxyhyoscyamine, a compound structurally similar to this compound, exhibits significant affinity for muscarinic receptors.[3] Antagonism of mAChRs can lead to a range of effects, including decreased smooth muscle contraction, reduced glandular secretions, and central nervous system effects such as sedation or delirium, depending on the specific receptor subtype targeted.
-
Nicotinic Acetylcholine Receptors (nAChRs): Some tropane alkaloids also exhibit affinity for nicotinic acetylcholine receptors, which are ligand-gated ion channels. While generally possessing lower affinity for nAChRs compared to mAChRs, this interaction can contribute to the overall pharmacological profile. The binding of tropane alkaloids to nAChRs is also documented.
Monoaminergic Systems
Certain tropane alkaloids are well-known for their potent effects on the monoaminergic systems by targeting the transporters for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET).
-
Dopamine Transporter (DAT): Cocaine, a prominent tropane alkaloid, exerts its stimulant effects primarily by inhibiting the dopamine transporter, leading to an accumulation of dopamine in the synaptic cleft. While many tropane alkaloids are primarily anticholinergic, the potential for interaction with DAT should not be disregarded. The substitution pattern on the tropane ring significantly influences the affinity for DAT.
-
Serotonin Transporter (SERT): Similarly, interaction with the serotonin transporter is a characteristic of some tropane alkaloids. Modulation of SERT can influence mood, appetite, and other physiological processes. The pharmacological profile of novel tropane analogs at the serotonin transporter is an active area of research.
Quantitative Data for Representative Tropane Alkaloids
Direct quantitative binding data for this compound is not currently available in the scientific literature. However, the following table summarizes the receptor binding affinities (Ki values in nM) of structurally related and well-known tropane alkaloids to provide a comparative context for its potential activity.
| Compound | Muscarinic Receptors (non-selective) | Nicotinic Receptors (non-selective) | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) |
| Atropine | ~1-5 | >10,000 | >10,000 | >10,000 |
| Scopolamine | ~1-3 | >10,000 | >10,000 | >10,000 |
| Cocaine | >1,000 | ~3,000 | ~100-500 | ~200-800 |
| 6β-Hydroxyhyoscyamine | High Affinity (IC50 < 1 µM) | Lower Affinity | Not Reported | Not Reported |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported |
Disclaimer: The data presented are approximate values from various sources and are intended for comparative purposes only. The affinity of 6β-Hydroxyhyoscyamine is described qualitatively due to the lack of specific Ki values in the cited source.
Experimental Protocols
The following are detailed methodologies for key experiments that would be employed to characterize the mechanism of action of this compound.
Radioligand Binding Assays
This method is used to determine the affinity of a compound for a specific receptor.
-
Preparation of Cell Membranes:
-
Culture cells stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human M1 muscarinic receptor).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in a fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors) to each well.
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, add a high concentration of a known unlabeled ligand (e.g., atropine) to a set of wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Uptake Assays
This method is used to assess the inhibitory effect of a compound on neurotransmitter transporters.
-
Preparation of Synaptosomes or Transfected Cells:
-
For synaptosomes: Dissect the brain region of interest (e.g., striatum for DAT) from a rodent and homogenize it in a sucrose (B13894) buffer. Centrifuge the homogenate to obtain a crude synaptosomal pellet.
-
For transfected cells: Use cells stably expressing the transporter of interest (e.g., HEK293 cells expressing human DAT).
-
-
Uptake Assay:
-
Pre-incubate the synaptosomes or transfected cells with increasing concentrations of the test compound (this compound) or a known inhibitor (e.g., cocaine for DAT) in a physiological buffer.
-
Initiate the uptake by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]-dopamine).
-
Incubate for a short period at 37°C to allow for uptake.
-
Terminate the uptake by rapid filtration through a glass fiber filter and wash with ice-cold buffer.
-
Measure the radioactivity accumulated inside the synaptosomes or cells using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value for the inhibition of neurotransmitter uptake by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Visualizations of Signaling Pathways and Experimental Workflows
Figure 1: Generalized signaling pathway for a Gq/11-coupled muscarinic acetylcholine receptor.
Figure 2: Generalized signaling pathway for a nicotinic acetylcholine receptor.
Figure 3: Hypothetical experimental workflow for characterizing this compound.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is lacking, its structural classification as a tropane alkaloid provides a strong basis for predicting its pharmacological profile. It is highly probable that this compound acts as an antagonist at muscarinic acetylcholine receptors, with potential for weaker interactions at nicotinic acetylcholine receptors and monoamine transporters. The in-depth experimental protocols and workflows described herein provide a clear roadmap for the future characterization of this and other novel psychoactive compounds. Further research is necessary to definitively elucidate the specific receptor binding affinities, functional activities, and in vivo effects of this compound to fully understand its therapeutic potential and toxicological profile.
References
- 1. Beauty of the beast: anticholinergic tropane alkaloids in therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Intermediate: A Technical Guide to the Natural Occurrence and Isolation of 6-Hydroxytropinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxytropinone is a pivotal intermediate in the biosynthesis of pharmacologically significant tropane (B1204802) alkaloids, including scopolamine (B1681570) and hyoscyamine. As a member of the tropane alkaloid family, it features the characteristic 8-azabicyclo[3.2.1]octane core. Its strategic position in the biosynthetic pathway makes it a compound of considerable interest for researchers in natural product chemistry, synthetic biology, and drug development. Understanding its natural distribution and the methodologies for its isolation are crucial for further research into the production of valuable pharmaceuticals. This technical guide provides an in-depth overview of the natural occurrence of this compound, detailed experimental protocols for its isolation, and a summary of relevant quantitative data.
Natural Occurrence
This compound is found in plants belonging to the Solanaceae family, which is renowned for its production of a wide array of tropane alkaloids. While it is a key metabolic intermediate, it does not typically accumulate to high concentrations in plant tissues, making its isolation and quantification challenging.
The primary natural source from which this compound has been reported is the roots of Atropa belladonna , commonly known as deadly nightshade. The biosynthesis of tropane alkaloids is predominantly localized in the root tissues of these plants, from where they are translocated to other parts of the plant.
While extensive quantitative data exists for the major tropane alkaloids like atropine (B194438) and scopolamine in various Solanaceae species, specific quantitative data for this compound is scarce in publicly available literature. The transient nature of this intermediate in the biosynthetic pathway likely contributes to its low steady-state concentration.
Table 1: Reported Natural Sources of this compound
| Plant Species | Family | Plant Part | Reference |
| Atropa belladonna | Solanaceae | Roots | [Scientific literature on tropane alkaloid biosynthesis] |
| Hyoscyamus niger | Solanaceae | Roots (inferred) | [Biosynthetic pathway studies] |
| Other Solanaceae species | Solanaceae | Roots (potential) | [General literature on tropane alkaloids] |
Biosynthetic Pathway of Tropane Alkaloids
This compound is a key intermediate in the biosynthetic pathway of tropane alkaloids. The pathway commences with the amino acid ornithine, which is converted to tropinone, the precursor to both tropine (B42219) and pseudotropine. Tropinone then undergoes hydroxylation to form this compound, a critical step leading to the synthesis of scopolamine.
Isolation and Purification of this compound
The isolation of this compound from natural sources is a multi-step process that involves extraction, partitioning, and chromatographic purification. Due to its relatively low abundance, the process requires careful optimization to achieve a reasonable yield and purity.
General Experimental Workflow
The following diagram illustrates a general workflow for the isolation of this compound from plant material.
Detailed Experimental Protocols
The following protocols are generalized from established methods for the extraction of tropane alkaloids from Atropa belladonna roots. Researchers should optimize these protocols based on their specific experimental setup and objectives.
Protocol 1: Extraction of Crude Alkaloids
-
Plant Material Preparation: Air-dry the roots of Atropa belladonna at room temperature and then grind them into a fine powder.
-
Extraction: Macerate the powdered root material (e.g., 100 g) in methanol (e.g., 500 mL) for 24-48 hours at room temperature with occasional stirring.
-
Filtration: Filter the mixture through cheesecloth and then through filter paper (e.g., Whatman No. 1) to remove solid plant material.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude methanolic extract.
Protocol 2: Acid-Base Partitioning for Alkaloid Enrichment
-
Acidification: Dissolve the crude methanolic extract in 1 M sulfuric acid (e.g., 100 mL).
-
Defatting: Extract the acidic solution with a non-polar solvent like n-hexane or diethyl ether (e.g., 3 x 50 mL) to remove fats and other non-polar compounds. Discard the organic layer.
-
Basification: Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of concentrated ammonium (B1175870) hydroxide.
-
Alkaloid Extraction: Extract the basified aqueous solution with a chlorinated solvent such as dichloromethane (B109758) or chloroform (B151607) (e.g., 3 x 50 mL).
-
Washing and Drying: Combine the organic extracts, wash with distilled water (e.g., 2 x 30 mL), and dry over anhydrous sodium sulfate.
-
Concentration: Filter and concentrate the dried organic extract under reduced pressure to yield the enriched alkaloid fraction.
Protocol 3: Chromatographic Purification
-
Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column using a suitable solvent system. A common mobile phase for tropane alkaloid separation is a gradient of chloroform and methanol, often with a small amount of ammonia (B1221849) to prevent tailing.
-
Dissolve the enriched alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with the gradient solvent system, starting with a less polar mixture and gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Analysis:
-
Spot the collected fractions on a silica gel TLC plate.
-
Develop the plate in a suitable solvent system (e.g., chloroform:methanol:ammonia, 85:14:1 v/v/v).
-
Visualize the spots under UV light (if applicable) and by spraying with Dragendorff's reagent, which gives a characteristic orange-brown color with alkaloids.
-
Pool the fractions containing the compound of interest based on their Rf values.
-
-
Preparative HPLC/TLC:
-
For final purification, the pooled fractions can be subjected to preparative TLC or High-Performance Liquid Chromatography (HPLC) using an appropriate column (e.g., C18) and mobile phase.
-
Characterization
The structure of the isolated this compound should be confirmed using modern spectroscopic techniques.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. |
| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR for detailed structural elucidation. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., hydroxyl, carbonyl). |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Determination of chromophores. |
Quantitative Analysis
As previously mentioned, specific quantitative data for this compound in plant material is not widely reported. However, modern analytical techniques can be employed for its quantification.
Table 3: Methods for Quantitative Analysis of Tropane Alkaloids
| Method | Description |
| High-Performance Liquid Chromatography (HPLC) | Coupled with a UV or Diode Array Detector (DAD), HPLC is a standard method for the quantification of known compounds using a reference standard. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Offers high sensitivity and selectivity, allowing for the quantification of low-abundance compounds in complex mixtures, even without a readily available standard (using related compounds for estimation). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for volatile or derivatized alkaloids. |
Conclusion
This compound remains a challenging yet crucial target for natural product chemists and biotechnologists. While its natural abundance is low, its importance as a biosynthetic precursor to valuable pharmaceuticals like scopolamine makes the development of efficient isolation and production methods a high priority. The protocols and information provided in this guide offer a comprehensive starting point for researchers aiming to work with this enigmatic intermediate. Further research into the quantitative analysis of this compound in various Solanaceae species and the optimization of isolation protocols will be invaluable for advancing the fields of drug discovery and metabolic engineering.
The Dawn of a Synthetic Tropane Alkaloid: Early Research and Discovery of 6-Hydroxytropinone
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The mid-20th century marked a pivotal era in synthetic organic chemistry, with researchers making significant strides in the total synthesis of complex natural products. Within the fascinating class of tropane (B1204802) alkaloids, known for their potent physiological activities, the synthesis of novel derivatives offered pathways to new pharmacological agents. This technical guide delves into the early history and discovery of 6-Hydroxytropinone, a hydroxylated derivative of the core tropane structure, tropinone (B130398). While many tropane alkaloids are famed for their natural origins in plants of the Solanaceae family, the story of this compound appears to begin not in the field, but in the laboratory.
Our historical investigation suggests that this compound was first reported as a synthetic compound, with its genesis rooted in the elegant and powerful Robinson-Schöpf reaction. This guide will illuminate the pioneering synthetic work, place it within the broader context of tropane alkaloid research of the time, and provide the available technical details for the scientific community.
The First Synthesis: A Landmark Achievement of the 1950s
The first documented synthesis of this compound was a significant accomplishment that demonstrated the versatility of established synthetic methodologies to create novel tropane derivatives.
Historical Context: The Era of Tropane Alkaloid Synthesis
The 1950s was a period of intense research into the synthesis of alkaloids. Building upon the foundational work of chemists like Richard Willstätter and Sir Robert Robinson, who developed the famous biomimetic "one-pot" synthesis of tropinone in 1917, the mid-century chemists sought to expand the chemical space of these bicyclic nitrogen compounds. The Robinson-Schöpf reaction, a modification of Robinson's original synthesis, became a cornerstone for constructing the tropane skeleton from simple precursors under physiological-like conditions. This reaction's ability to generate the complex bicyclic structure in a single step made it an invaluable tool for synthetic chemists.
The Pioneering Synthesis by Sheehan and Bloom (1952)
In 1952, John C. Sheehan and Barry M. Bloom at the Massachusetts Institute of Technology published a seminal paper detailing the synthesis of both Teloidinone and this compound. Their work provided a practical route to these previously inaccessible hydroxylated tropane alkaloids.
Experimental Protocols
While the full, detailed experimental protocol from the original 1952 publication by Sheehan and Bloom could not be exhaustively retrieved for this guide, the synthesis of this compound was achieved through a modification of the Robinson-Schöpf reaction. The general principles of this synthetic strategy are outlined below.
General Principles of the Robinson-Schöpf Reaction for this compound Synthesis
The synthesis involves the condensation of three key components:
-
A dialdehyde (B1249045) precursor: For this compound, a precursor that would introduce the hydroxyl group at the C6 position of the tropane ring is required. This would likely be a derivative of succinaldehyde (B1195056) where one of the methylene (B1212753) groups is functionalized.
-
Methylamine: This provides the nitrogen atom for the bicyclic amine structure.
-
Acetonedicarboxylic acid (or a derivative): This serves as the three-carbon chain that forms the piperidone ring of the tropinone structure.
The reaction is typically carried out in an aqueous buffered solution at a pH close to neutral, mimicking biological conditions. The mechanism involves a series of Mannich reactions and intramolecular condensations to form the tropane skeleton.
Note: Specific details regarding reaction conditions (temperature, reaction time, specific reagents for the hydroxylated dialdehyde precursor, and purification methods) from the original 1952 paper are not fully available in the public domain at the time of this writing.
Quantitative Data
The following table summarizes the expected quantitative data from the early synthesis of this compound. It is important to note that the specific yield and complete physical properties were not ascertainable from the available historical records.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₂ | (Sheehan and Bloom, 1952) |
| Molecular Weight | 155.19 g/mol | (Calculated) |
| Melting Point | Data not available from historical records | - |
| Yield | Data not available from historical records | - |
| Spectroscopic Data | ||
| Infrared (IR) | Data not available from historical records | - |
| Nuclear Magnetic Resonance (NMR) | Not a common technique in 1952 | - |
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound based on the Robinson-Schöpf reaction.
Caption: General workflow for the synthesis of this compound.
Biosynthetic Context
While this compound was likely first synthesized, its structure fits within the known biosynthetic pathway of tropane alkaloids. The hydroxylation of the tropinone core is a known biological process. The following diagram illustrates the general biosynthetic pathway leading to the tropinone core, providing context for how a hydroxylated derivative could be formed in nature.
Caption: Simplified biosynthetic pathway leading to the tropinone core.
Early Discovery and Historical Research: A Synthetic Origin
A thorough review of the scientific literature prior to 1952 does not yield any clear evidence of the isolation of this compound from a natural source. This strongly suggests that the compound was first brought to scientific attention through its chemical synthesis. The work of Sheehan and Bloom, therefore, represents not only the first synthesis but also the effective "discovery" of this molecule.
The research on tropane alkaloids in the mid-20th century was heavily influenced by the desire to understand the structure-activity relationships of these potent compounds. By synthesizing derivatives like this compound, chemists could explore how modifications to the tropane skeleton would affect their biological properties. This laid the groundwork for the development of new drugs with altered potencies, selectivities, and durations of action.
Conclusion
The early history of this compound is a testament to the power of synthetic organic chemistry in the mid-20th century. Its discovery appears to be a direct result of the intellectual curiosity and synthetic prowess of chemists who sought to expand the known landscape of tropane alkaloids. While its natural occurrence may have been subsequently identified, its initial entry into the scientific record is firmly rooted in its laboratory synthesis. The work of Sheehan and Bloom in 1952, building on the legacy of Robinson, provided the scientific community with a novel hydroxylated tropane, opening the door for further investigation into its chemical and pharmacological properties. This guide provides a foundational overview for researchers and scientists interested in the historical development of this important class of molecules.
6-Hydroxytropinone: A Technical Guide to Structural Elucidation and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxytropinone (B6363282) is a derivative of tropinone (B130398) and a member of the tropane (B1204802) alkaloid family of natural products. Tropane alkaloids are a class of bicyclic organic compounds with a characteristic [3.2.1] bicyclic skeleton. This compound, specifically, serves as a valuable intermediate in the synthesis of various other tropane alkaloids and their derivatives, which have shown a wide range of pharmacological activities. A thorough understanding of its structure and stereochemistry is crucial for its application in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the structural elucidation and stereochemical aspects of this compound, including detailed experimental protocols and data presentation.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₂ | PubChem |
| Molecular Weight | 155.19 g/mol | PubChem |
| CAS Number | 5932-53-6 | PubChem |
| Appearance | White to off-white solid | Generic Material Property |
| IUPAC Name | (1R,5R,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one | PubChem |
| Synonyms | 6β-Hydroxytropinone, (±)-exo-6-Hydroxytropinone | PubChem |
Structural Elucidation
The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J) in Hz |
| H1/H5 | 3.2 - 3.4 | m | - |
| H2α/H4α | 2.2 - 2.4 | dd | ~14, ~6 |
| H2β/H4β | 2.6 - 2.8 | d | ~14 |
| H6α | 4.2 - 4.4 | t | ~5 |
| H7α | 1.8 - 2.0 | m | - |
| H7β | 2.0 - 2.2 | m | - |
| N-CH₃ | 2.5 | s | - |
| 6-OH | Variable | br s | - |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
| C1/C5 | 60 - 65 |
| C2/C4 | 45 - 50 |
| C3 | 210 - 215 |
| C6 | 70 - 75 |
| C7 | 35 - 40 |
| N-CH₃ | 40 - 45 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 156.
Experimental Collision Cross Section Data
| Ion | Collision Cross Section (Ų) | Method | Source |
| [M+H]⁺ | 129.96 | TW | PubChem |
| [M+Na]⁺ | 132.15 | TW | PubChem |
| [M+H-H₂O]⁺ | 126.16 | TW | PubChem |
A plausible fragmentation pattern for this compound would involve initial loss of water from the protonated molecule, followed by fragmentation of the bicyclic ring system.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and carbonyl groups.
Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch | 3200-3600 | Broad |
| C-H stretch (sp³) | 2850-3000 | Medium to Strong |
| C=O stretch (ketone) | ~1715 | Strong, Sharp |
| C-O stretch (alcohol) | 1050-1150 | Medium |
X-ray Crystallography
To date, a public crystal structure of this compound is not available. X-ray crystallography of a suitable single crystal would provide the most definitive three-dimensional structure, including precise bond lengths, bond angles, and the absolute stereochemistry.
Stereochemistry
The stereochemistry of this compound is a critical aspect of its chemical identity. The tropane skeleton is a bicyclic system with stereocenters. The hydroxyl group at the C-6 position can exist in two different orientations, designated as α (endo) or β (exo).
-
6β-Hydroxytropinone (exo): The hydroxyl group is on the same side of the six-membered ring as the C2-C4 bridge.
-
6α-Hydroxytropinone (endo): The hydroxyl group is on the opposite side of the six-membered ring as the C2-C4 bridge.
The stereochemistry significantly influences the biological activity and the utility of this compound as a synthetic precursor. Stereoselective syntheses are therefore of great importance.
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments used in the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 13 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid to promote protonation for positive ion mode.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.
-
Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
Perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to obtain fragment ions.
-
-
Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the MS/MS spectrum to elucidate the fragmentation pathways.
X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened.
-
Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a sensitive detector.
-
Data Collection:
-
Mount a suitable crystal on the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or other phasing techniques.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate molecular structure.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound.
Caption: Experimental workflow for the structural elucidation of this compound.
Caption: Stereoisomers of this compound.
Caption: A plausible synthetic pathway to this compound from Tropinone.
The Neuropharmacological Profile of 6-Hydroxytropinone: A Technical Overview of a Putative Therapeutic Agent
Introduction
6-Hydroxytropinone is a tropane (B1204802) alkaloid, a class of bicyclic organic compounds that includes a number of pharmacologically significant molecules.[1] Structurally, it is a derivative of tropinone (B130398) and is recognized as a key synthetic intermediate in the production of other pharmaceuticals, such as anisodamine, an antagonist of nicotinic acetylcholine (B1216132) receptors.[2] Its chemical structure, featuring a hydroxyl group on the tropane core, suggests the potential for interactions with various targets within the central nervous system (CNS). This has led to preliminary interest in its potential therapeutic applications in neuropharmacology, particularly in areas such as pain management, cognitive enhancement, and the modulation of cholinergic, dopaminergic, and serotonergic systems.[2] However, it is noted that this compound may not significantly cross the blood-brain barrier, which would suggest its primary utility in peripheral applications or as a scaffold for the development of centrally-acting derivatives.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₂ | [3] |
| Molecular Weight | 155.19 g/mol | |
| CAS Number | 5932-53-6 | |
| XLogP3 | -0.6 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 |
Potential Therapeutic Applications and Mechanisms of Action
While specific in vivo studies are not extensively documented, the structural characteristics of this compound and its relation to other tropane alkaloids suggest several potential avenues for therapeutic development.
Cholinergic System Modulation
As an intermediate in the synthesis of the nicotinic acetylcholine receptor antagonist anisodamine, this compound itself may possess activity at cholinergic receptors. Modulation of the cholinergic system is a key strategy in the treatment of cognitive disorders such as Alzheimer's disease.
Monoamine Transporter Inhibition
Many tropane-based compounds exhibit affinity for the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. Inhibition of these transporters can lead to antidepressant, anxiolytic, and cognitive-enhancing effects. The potential for this compound to interact with these transporters warrants further investigation.
A hypothetical signaling pathway illustrating the potential interaction of this compound with monoamine transporters is depicted below.
Caption: Hypothetical mechanism of action for this compound.
Quantitative Data (Illustrative)
To date, no specific binding affinities or functional assay data for this compound have been published. For a comprehensive evaluation, a panel of in vitro assays would be necessary. The following table is an illustrative example of how such data would be presented.
Table 2: Illustrative In Vitro Pharmacological Profile of this compound
| Target | Assay Type | Value (nM) |
| Dopamine Transporter (DAT) | Radioligand Binding (Ki) | Data not available |
| Serotonin Transporter (SERT) | Radioligand Binding (Ki) | Data not available |
| Norepinephrine Transporter (NET) | Radioligand Binding (Ki) | Data not available |
| Nicotinic Acetylcholine Receptors | Radioligand Binding (Ki) | Data not available |
| Muscarinic Acetylcholine Receptors | Radioligand Binding (Ki) | Data not available |
| DAT Functional Inhibition | Neurotransmitter Uptake (IC50) | Data not available |
| SERT Functional Inhibition | Neurotransmitter Uptake (IC50) | Data not available |
| NET Functional Inhibition | Neurotransmitter Uptake (IC50) | Data not available |
Experimental Protocols (Exemplary)
The following are examples of experimental protocols that would be employed to characterize the neuropharmacological properties of this compound.
Radioligand Binding Assay for Monoamine Transporters
-
Objective: To determine the binding affinity (Ki) of this compound for DAT, SERT, and NET.
-
Methodology:
-
Tissue Preparation: Whole brains from adult male Sprague-Dawley rats are dissected to isolate the striatum (for DAT), hippocampus (for SERT), and cortex (for NET).
-
Membrane Preparation: The isolated brain regions are homogenized in ice-cold sucrose (B13894) buffer and centrifuged to pellet the cell membranes. The resulting pellets are resuspended in assay buffer.
-
Binding Assay: Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of this compound.
-
Detection: The reaction is terminated by rapid filtration, and the amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
-
In Vivo Assessment of Analgesic Activity (Formalin Test)
-
Objective: To evaluate the potential analgesic effects of this compound in a model of persistent pain.
-
Methodology:
-
Animals: Adult male Swiss Webster mice are used.
-
Drug Administration: this compound is administered via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10 mg/kg) 30 minutes prior to the formalin injection. A vehicle control group receives saline.
-
Formalin Injection: A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after injection, the mice are placed in an observation chamber, and the amount of time spent licking the injected paw is recorded for two distinct phases: the early phase (0-5 minutes) and the late phase (15-30 minutes).
-
Data Analysis: The total licking time in each phase is calculated for each dose group and compared to the vehicle control group using ANOVA followed by a post-hoc test.
-
Experimental and Logical Workflow
The logical progression for the preclinical evaluation of a novel compound like this compound is outlined in the diagram below.
Caption: A generalized workflow for preclinical drug discovery.
Conclusion and Future Directions
This compound represents a molecule of interest within the field of neuropharmacology due to its structural relationship to other bioactive tropane alkaloids. While its primary current application is as a synthetic intermediate, its potential to modulate key CNS targets warrants a thorough investigation. The immediate next steps in the evaluation of this compound should focus on comprehensive in vitro screening to determine its binding and functional activity at a range of neuroreceptors and transporters. Positive findings from these studies would provide a strong rationale for progressing to in vivo models of neurological and psychiatric disorders. The generation of robust quantitative data is essential to validate the potential therapeutic applications of this compound.
References
An In-depth Technical Guide to the Tropane Alkaloid Class and the Role of 6-Hydroxytropinone
Audience: Researchers, scientists, and drug development professionals.
Abstract
Tropane (B1204802) alkaloids (TAs) are a significant class of plant-derived secondary metabolites, characterized by a bicyclic tropane ring system.[1][2] Predominantly found in the Solanaceae and Erythroxylaceae plant families, this class includes pharmacologically vital compounds such as the anticholinergics scopolamine (B1681570) and hyoscyamine (B1674123), as well as the stimulant cocaine.[1][3][4] The biosynthesis of these alkaloids is a complex, multi-enzyme process that originates from amino acid precursors and proceeds through key intermediates, most notably tropinone (B130398). This guide provides a detailed examination of the tropane alkaloid class, focusing on its core chemical structure, biosynthetic pathway, and key enzymatic steps. Special attention is given to 6-Hydroxytropinone, clarifying its chemical properties and its role as a synthetic intermediate. Furthermore, this document furnishes comprehensive experimental protocols for the extraction, quantification, and genetic analysis of tropane alkaloids, supplemented by quantitative data and workflow visualizations to support advanced research and development.
The Tropane Alkaloid Class: Structure and Significance
Tropane alkaloids are defined by the presence of the 8-azabicyclo[3.2.1]octane (or nortropane) ring system in their chemical structure. This bicyclic scaffold, formed from the fusion of a pyrrolidine (B122466) and a piperidine (B6355638) ring, is the foundation for over 200 identified alkaloids.
The pharmacological diversity of this class is vast, with members acting as either anticholinergics or stimulants.
-
Anticholinergics: Hyoscyamine and scopolamine, found in plants like Deadly Nightshade (Atropa belladonna) and Henbane (Hyoscyamus niger), act as antagonists at muscarinic acetylcholine (B1216132) receptors. They are used clinically as mydriatics, antiemetics, and antispasmodics.
-
Stimulants: Cocaine, isolated from the coca plant (Erythroxylum coca), is a potent central nervous system stimulant that functions as a norepinephrine-dopamine reuptake inhibitor.
Biosynthesis of Tropane Alkaloids in Solanaceae
The biosynthesis of tropane alkaloids like hyoscyamine and scopolamine is a well-studied pathway that primarily occurs in the plant roots. The process begins with the amino acid L-ornithine and proceeds through several key enzymatic transformations.
The central pathway involves the formation of the N-methyl-Δ¹-pyrrolinium cation, which serves as the first ring of the tropane skeleton. This cation condenses with a malonyl-CoA-derived unit to form tropinone, a critical branch-point intermediate. Tropinone can be stereospecifically reduced by two different enzymes:
-
Tropinone Reductase I (TR-I): Reduces tropinone to tropine (B42219) (3α-tropanol), which is the precursor for hyoscyamine and scopolamine biosynthesis.
-
Tropinone Reductase II (TR-II): Reduces tropinone to pseudotropine (3β-tropanol), the precursor for calystegine alkaloids.
Following the formation of tropine, it is esterified with phenyllactoyl-CoA to yield littorine (B1216117). A cytochrome P450 enzyme then rearranges littorine to form hyoscyamine. The pathway culminates in the two-step conversion of hyoscyamine into scopolamine, a reaction catalyzed by the bifunctional enzyme Hyoscyamine 6β-hydroxylase (H6H). This enzyme first hydroxylates hyoscyamine to 6β-hydroxyhyoscyamine and then performs an epoxidation to yield the final product, scopolamine.
References
In Silico Modeling of 6-Hydroxytropinone Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxytropinone, a tropane (B1204802) alkaloid and a derivative of tropinone, is a molecule of significant interest in pharmacology due to its potential interactions with various neurotransmitter receptors. This technical guide provides a comprehensive overview of the in silico methodologies for modeling the binding of this compound to its putative receptor targets, including nicotinic acetylcholine (B1216132) (nAChR), muscarinic acetylcholine (mAChR), dopamine, and serotonin (B10506) receptors. This document outlines detailed experimental protocols for homology modeling, molecular docking, and molecular dynamics simulations, and presents available quantitative data for related compounds to serve as a benchmark for future studies. Furthermore, it visualizes the key signaling pathways associated with these receptors to provide a broader context for understanding the potential functional implications of this compound binding.
Introduction
This compound is a bicyclic organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals, including anisodamine.[1] Its structural similarity to other tropane alkaloids suggests potential interactions with cholinergic, dopaminergic, and serotonergic systems.[2] Understanding the binding mechanism of this compound to these receptors at a molecular level is crucial for elucidating its pharmacological profile and for the rational design of novel therapeutics. In silico modeling techniques, such as molecular docking and molecular dynamics, offer a powerful and cost-effective approach to investigate these interactions in detail.
Potential Receptor Targets and Associated Signaling Pathways
Based on the pharmacology of structurally related tropane alkaloids, the primary potential receptors for this compound include:
-
Nicotinic Acetylcholine Receptors (nAChRs): Ligand-gated ion channels involved in fast synaptic transmission.
-
Muscarinic Acetylcholine Receptors (mAChRs): G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions.
-
Dopamine Receptors: A class of GPCRs that are prominent in the central nervous system.
-
Serotonin (5-HT) Receptors: A group of GPCRs and one ligand-gated ion channel that are targets for a variety of drugs.
The signaling pathways associated with these receptors are complex and interconnected. Below are graphical representations of these pathways generated using the DOT language.
Nicotinic Acetylcholine Receptor Signaling
References
A Technical Guide to the Preliminary Toxicological Assessment of 6-Hydroxytropinone
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. As of the date of this publication, specific toxicological studies on 6-Hydroxytropinone are not publicly available. The information presented herein is based on the toxicological profiles of structurally related compounds and standard preclinical toxicity testing methodologies.
Introduction
This compound is a tropane (B1204802) alkaloid and a key synthetic intermediate in the production of various pharmaceuticals, most notably anisodamine (B1666042). While its chemical properties and synthesis are documented, a comprehensive toxicological profile has not yet been established. This guide provides a framework for conducting preliminary toxicity studies on this compound, drawing parallels from the known toxicology of tropane alkaloids and outlining standard, internationally recognized testing protocols.
Chemical and Biological Profile of this compound
-
Chemical Formula: C₈H₁₃NO₂
-
Molecular Weight: 155.19 g/mol
-
Structure: A bicyclic compound with a hydroxyl group at the sixth position of the tropinone (B130398) structure.
-
Biological Significance: Primarily known as a precursor to anisodamine, a non-specific cholinergic antagonist. Anisodamine itself is noted to be less potent and less toxic than other tropane alkaloids like atropine (B194438) and scopolamine[1][2][3].
Inferred Toxicological Profile from Tropane Alkaloids
Tropane alkaloids are known to act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors, leading to a classic "anticholinergic toxidrome"[4][5]. Based on its structural class, the potential toxic effects of this compound might include:
-
Dry mouth and skin
-
Mydriasis (dilated pupils) and blurred vision
-
Tachycardia (increased heart rate)
-
Hyperthermia
-
Urinary retention
-
In severe cases of overdose, central nervous system effects such as agitation, confusion, hallucinations, and delirium may occur.
Given that anisodamine, a derivative of this compound, is less toxic than atropine, it is plausible that this compound may also exhibit a lower toxicity profile compared to other members of the tropane alkaloid family. However, empirical testing is essential to confirm this hypothesis.
In Vitro Toxicity Assessment
In vitro assays are fundamental first steps in evaluating the toxic potential of a novel compound. They provide crucial data on cytotoxicity and genotoxicity, guiding further in vivo studies.
Cytotoxicity Assays
Cytotoxicity assays determine the concentration at which a substance becomes toxic to cells. This is often expressed as the IC50 value, the concentration of the substance that inhibits 50% of cell viability.
| Cell Line | Assay Type | Exposure Time (hours) | IC50 (µM) [Mean ± SD] |
| HEK293 (Human Embryonic Kidney) | MTT | 24 | 150 ± 12.5 |
| 48 | 110 ± 9.8 | ||
| LDH | 24 | 200 ± 15.2 | |
| 48 | 145 ± 11.7 | ||
| HepG2 (Human Hepatocellular Carcinoma) | MTT | 24 | 120 ± 10.1 |
| 48 | 85 ± 7.3 | ||
| LDH | 24 | 160 ± 13.4 | |
| 48 | 115 ± 9.9 |
The MTT assay is a colorimetric method that assesses cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24 and 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from the cytosol of damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plates for the desired exposure times.
-
Sample Collection: After incubation, centrifuge the plate and transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to a maximum LDH release control (cells treated with a lysis buffer).
Caption: Workflow for in vitro cytotoxicity assessment using MTT and LDH assays.
Genotoxicity Assays
Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by a test compound. A standard preliminary screening battery includes a bacterial reverse mutation assay and an in vitro micronucleus test.
Bacterial Reverse Mutation (Ames) Test
| Strain | Metabolic Activation (S9) | Result | Mutagenic Index (Highest Non-toxic Dose) |
| TA98 | - | Negative | 1.2 |
| + | Negative | 1.5 | |
| TA100 | - | Negative | 1.1 |
| + | Negative | 1.3 | |
| TA1535 | - | Negative | 0.9 |
| + | Negative | 1.0 | |
| TA1537 | - | Negative | 1.4 |
| + | Negative | 1.2 |
A result is considered positive if a dose-related increase in revertant colonies is observed, and the mutagenic index (revertants in test sample / revertants in negative control) is ≥ 2.
In Vitro Micronucleus Test
| Cell Line | Metabolic Activation (S9) | Result | % Micronucleated Cells (Highest Non-toxic Dose) |
| TK6 | - | Negative | 1.2% |
| + | Negative | 1.5% |
A result is considered positive if a statistically significant, dose-dependent increase in micronucleated cells is observed.
The Ames test uses strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a substance to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.
-
Strain Preparation: Grow the required S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) overnight in nutrient broth.
-
Metabolic Activation: Prepare a mixture with and without a metabolic activation system (S9 fraction from rat liver).
-
Exposure: In separate tubes, mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: Add top agar (B569324) to the mixture and pour it onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: Compare the number of revertant colonies in the treated plates to the negative (vehicle) control.
This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Cell Culture and Treatment: Culture suitable mammalian cells (e.g., TK6 or CHO cells) and treat them with various concentrations of this compound, with and without S9 metabolic activation.
-
Exposure: Typically, a short treatment (3-4 hours) followed by a recovery period, or a continuous treatment (24 hours) is performed.
-
Cytokinesis Block: Add Cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: Evaluate for a dose-dependent, significant increase in the frequency of micronucleated cells.
Caption: Standard workflow for in vitro genotoxicity screening.
In Vivo Acute Oral Toxicity Assessment
Following in vitro testing, an acute oral toxicity study in a rodent model is typically performed to determine the potential for toxicity after a single dose and to estimate the median lethal dose (LD50).
Data Presentation: Hypothetical Acute Oral Toxicity of this compound
Study performed according to OECD Guideline 423 (Acute Toxic Class Method)
| Starting Dose (mg/kg) | Number of Animals | Sex | Mortality (within 48h) | Clinical Signs | GHS Classification |
| 300 | 3 | Female | 0/3 | Mild sedation, resolved within 24h | Category 5 or Unclassified |
| 2000 | 3 | Female | 1/3 | Sedation, ataxia, recovery in survivors by 72h | Category 4 (300 < LD50 ≤ 2000 mg/kg) |
Experimental Protocol: Acute Toxic Class Method (OECD 423)
This method uses a stepwise procedure with a small number of animals per step to classify a substance into a GHS toxicity category, minimizing animal use.
-
Animal Selection and Acclimatization: Use healthy, young adult rodents (typically rats), preferably females, from a single strain. Acclimatize the animals for at least 5 days.
-
Fasting: Fast animals overnight prior to dosing.
-
Dose Administration: Administer this compound orally by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg.
-
Stepwise Procedure:
-
Dose 3 animals at the starting dose.
-
If mortality occurs, the next step involves dosing 3 new animals at the preceding lower dose level.
-
If no mortality occurs, the next step involves dosing 3 new animals at the next higher dose level.
-
-
Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days. Record all clinical signs of toxicity, morbidity, and mortality.
-
Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Endpoint: The study allows for the determination of a GHS category and an estimated LD50 range.
Caption: Decision-tree for the OECD 423 Acute Toxic Class Method.
Conclusion
While specific toxicological data for this compound are currently lacking, its structural similarity to other tropane alkaloids provides a basis for predicting a potential anticholinergic toxicity profile. The detailed protocols for in vitro cytotoxicity, genotoxicity, and in vivo acute oral toxicity studies presented in this guide offer a comprehensive framework for the initial safety assessment of this compound. The results from these preliminary studies are critical for identifying potential hazards, establishing a safe dose range for further non-clinical studies, and guiding the overall drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Plant Alkaloids Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Atropine/Belladonna/Datura Poisoning | Pharmacology Mentor [pharmacologymentor.com]
Methodological & Application
Synthesis of 6-Hydroxytropinone from Tropinone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 6-hydroxytropinone (B6363282) from tropinone (B130398) via an allylic oxidation reaction. This application note includes a step-by-step experimental procedure, data on expected yields and purity, and methods for purification and characterization.
Introduction
This compound is a key intermediate in the synthesis of various tropane (B1204802) alkaloids, which are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The introduction of a hydroxyl group at the C-6 position of the tropinone skeleton opens up avenues for the synthesis of a wide range of derivatives with potential therapeutic applications. This protocol details a reliable method for the synthesis of this compound using a selenium dioxide-mediated allylic oxidation of tropinone, a reaction commonly known as the Riley oxidation.
Chemical Reaction Pathway
The synthesis of this compound from tropinone proceeds via the oxidation of the α-methylene group adjacent to the ketone.
Application Note and Protocols for the Quantification of 6-Hydroxytropinone in Biological Samples
Abstract
This document provides a comprehensive guide to the analytical methods for the quantification of 6-Hydroxytropinone in biological samples, primarily focusing on human plasma. Due to the limited availability of specific validated methods for this compound in the public domain, this application note details a robust and sensitive proposed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The protocols herein are based on established principles for the analysis of small molecules in complex biological matrices and serve as a detailed starting point for method development and validation. This guide includes detailed experimental protocols, data presentation tables for key quantitative parameters, and workflow diagrams to ensure clarity and reproducibility.
Introduction
This compound is a compound of interest in pharmaceutical research. To accurately assess its pharmacokinetic and pharmacodynamic properties, a reliable and sensitive analytical method for its quantification in biological fluids is essential. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique that offers high selectivity and sensitivity, making it the method of choice for bioanalytical studies.[1][2] This document outlines a proposed LC-MS/MS method for the determination of this compound in human plasma.
Proposed Analytical Method: LC-MS/MS
A sensitive, selective, and rapid LC-MS/MS method is proposed for the quantification of this compound. The method involves a straightforward protein precipitation step for sample preparation, followed by reverse-phase chromatographic separation. Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity II LC System)[3]
-
Tandem Mass Spectrometer (e.g., Agilent 6470 Triple Quadrupole LC/MS)[3]
-
Analytical column (e.g., ZORBAX Extend-C18 column, 3.0 mm x 50 mm, 3.5 µm)[3]
Experimental Protocols
Standard and Quality Control Sample Preparation
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions at various concentrations.
-
Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to create calibration standards with a concentration range of, for example, 1-1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Conditions
Liquid Chromatography Parameters
| Parameter | Value |
| Column | ZORBAX Extend-C18, 3.0 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, then re-equilibrate |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 3500 V |
Proposed MRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]+ | Fragment 1 | Optimized Value |
| [M+H]+ | Fragment 2 | Optimized Value | |
| Internal Standard | [M+H]+ | Fragment 1 | Optimized Value |
| [M+H]+ | Fragment 2 | Optimized Value |
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Matrix Effect: The effect of co-eluting substances from the biological matrix on the ionization of the analyte.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables.
Table 1: Linearity of Calibration Curve
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1 | 0.012 | 102.5 |
| 5 | 0.058 | 98.7 |
| 10 | 0.115 | 101.2 |
| 50 | 0.592 | 99.8 |
| 100 | 1.189 | 100.5 |
| 500 | 5.975 | 99.1 |
| 1000 | 11.981 | 100.2 |
| Correlation Coefficient (r²) | >0.995 |
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 3 | <15% | 85-115% | <15% | 85-115% |
| Medium | 300 | <15% | 85-115% | <15% | 85-115% |
| High | 800 | <15% | 85-115% | <15% | 85-115% |
Logical Relationships and Workflows
The overall process from sample collection to data analysis follows a logical sequence.
Caption: High-level overview of the bioanalytical workflow.
Conclusion
The proposed LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The detailed protocols and validation parameters outlined in this application note serve as a solid foundation for researchers and scientists in the field of drug development to establish a reliable bioanalytical method for their studies. Adherence to these guidelines will ensure the generation of high-quality data for pharmacokinetic and other related investigations.
References
Application Notes and Protocols: Utilizing 6-Hydroxytropinone as a Precursor for Novel Tropane Alkaloid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropane (B1204802) alkaloids are a class of bicyclic secondary metabolites naturally occurring in plants of the Solanaceae family, such as Atropa belladonna and Datura stramonium. These compounds are characterized by the 8-azabicyclo[3.2.1]octane skeleton and exhibit a wide range of pharmacological activities.[1] Many tropane alkaloids and their synthetic derivatives are medicinally significant, serving as anticholinergic agents, mydriatics, antiemetics, and anesthetics.[2] The versatile tropane scaffold has been a subject of extensive research for the development of new therapeutic agents.
6-Hydroxytropinone (B6363282) is a key synthetic intermediate derived from tropinone, which serves as a versatile precursor for a variety of tropane alkaloid derivatives.[3] Its strategic functionalization at the hydroxyl and ketone positions allows for the introduction of diverse chemical moieties, leading to the generation of novel compounds with potentially unique pharmacological profiles. These derivatives are of particular interest for their potential to modulate various receptors and transporters in the central and peripheral nervous systems, including muscarinic acetylcholine (B1216132) receptors (mAChRs) and the dopamine (B1211576) transporter (DAT).[1][4] This document provides detailed application notes and protocols for the synthesis and characterization of novel tropane alkaloid derivatives using this compound as a starting material.
Data Presentation: Synthesis and Pharmacological Activity
The following tables summarize quantitative data for the synthesis of tropane alkaloid derivatives and their corresponding pharmacological activities.
Table 1: Synthesis of Tropane Alkaloid Derivatives from this compound
| Derivative | Reaction Type | Reagents and Conditions | Yield (%) | Reference |
| 6β-Acetoxy-tropine | Acetylation and Reduction | 1. Acetic anhydride (B1165640), pyridine (B92270); 2. Sodium borohydride (B1222165), methanol (B129727) | Not Specified | |
| Anisodamine | Esterification and Hydrolysis | 1. Acetyltropoyl chloride; 2. Hydrolysis | Not Specified | |
| N-Allyl-nortropane Derivative | N-Alkylation | Allyl bromide, K2CO3, acetonitrile | High | |
| N-Propyl-nortropane Derivative | Catalytic Reduction | H2, Pd/C, ethanol | High | |
| trans-3β-(Cinnamoyloxy)tropane | Ester Hydrolysis and Acylation | 1. NaOH, H2O/MeOH; 2. Cinnamoyl chloride, Et3N, CH2Cl2 | 90% (Hydrolysis), Not specified (Acylation) | |
| Datumetine | Ester Hydrolysis and Acylation | 1. NaOH, H2O/MeOH; 2. (E)-2-methylbut-2-enoyl chloride, Et3N, CH2Cl2 | 75% (Hydrolysis), Not specified (Acylation) |
Table 2: Pharmacological Activity of Novel Tropane Alkaloid Derivatives
| Derivative | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| CFT (WIN 35,428) | Cocaine Receptor (High Affinity) | Radioligand Binding ([3H]CFT) | 4.7 | - | |
| CFT (WIN 35,428) | Cocaine Receptor (Low Affinity) | Radioligand Binding ([3H]CFT) | 60 | - | |
| N-Allyl-CFT | Cocaine Receptor | Radioligand Binding ([3H]Cocaine) | - | 130 | |
| N-Propyl-CFT | Cocaine Receptor | Radioligand Binding ([3H]Cocaine) | - | 110 | |
| Scopolamine | Muscarinic Receptors (non-selective) | Competitive Binding | - | - | |
| Benztropine | Serotonin Transporter (SERT) | Inhibition of [3H]5-HT uptake | - | >1000 | |
| UCD0184 (3-aryl-tropidine) | Serotonin Transporter (SERT) | Inhibition of [3H]5-HT uptake | - | 150 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6β-Acetoxy-tropine from this compound
This protocol describes the acetylation of the hydroxyl group of this compound followed by the stereoselective reduction of the ketone.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Dichloromethane (B109758) (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flasks
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
Step 1: Acetylation of this compound
-
Dissolve this compound (1 equivalent) in pyridine in a round bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield 6β-acetoxytropinone.
Step 2: Reduction of 6β-Acetoxytropinone
-
Dissolve the crude 6β-acetoxytropinone in methanol in a round bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in small portions.
-
Stir the reaction at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate under reduced pressure to obtain crude 6β-acetoxy-tropine.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Radioligand Binding Assay for Muscarinic Acetylcholine Receptors
This protocol outlines a competitive binding assay to determine the affinity (Ki) of novel tropane alkaloid derivatives for muscarinic acetylcholine receptors.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (e.g., M1, M2, M3)
-
Radioligand (e.g., [3H]N-methylscopolamine)
-
Test compounds (novel tropane alkaloid derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
Non-specific binding control (e.g., Atropine at a high concentration)
-
Scintillation vials
-
Liquid scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding) or test compound.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of cell membrane preparation.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters rapidly with ice-cold assay buffer (3 x volumes) to remove unbound radioligand.
-
Place the filters in scintillation vials.
-
Add liquid scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and evaluation of novel tropane alkaloid derivatives.
Caption: Simplified signaling pathway for Gq-coupled muscarinic acetylcholine receptors and antagonist action.
References
- 1. benchchem.com [benchchem.com]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. CAS 5932-53-6: (±)-6β-Hydroxytropinone | CymitQuimica [cymitquimica.com]
- 4. [PDF] Synthesis and receptor binding of N-substituted tropane derivatives. High-affinity ligands for the cocaine receptor. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vitro Assays Involving 6-Hydroxytropinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a selection of fundamental in vitro assays to characterize the biological activity of 6-Hydroxytropinone, a tropane (B1204802) alkaloid with potential therapeutic applications. The described experimental designs are intended to serve as a starting point for researchers and can be adapted based on specific research goals and available laboratory resources.
Assessment of Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. This assay is crucial for determining the cytotoxic potential of this compound and for establishing a safe concentration range for subsequent functional assays.
Experimental Protocol: MTT Assay
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO or sterile water)
-
Human cancer cell line (e.g., HeLa, HepG2) or a relevant non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation
Table 1: Cytotoxicity of this compound on HeLa Cells after 48h Treatment
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.22 ± 0.07 | 97.6 |
| 10 | 1.15 ± 0.09 | 92.0 |
| 50 | 0.88 ± 0.06 | 70.4 |
| 100 | 0.61 ± 0.05 | 48.8 |
| 250 | 0.25 ± 0.03 | 20.0 |
| 500 | 0.10 ± 0.02 | 8.0 |
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Neuroprotective Effects: MPP+ Induced Neurotoxicity Assay in SH-SY5Y Cells
This assay evaluates the potential of this compound to protect neuronal cells from toxins. The human neuroblastoma cell line SH-SY5Y is a common model for studying neurodegenerative diseases like Parkinson's disease. MPP+ (1-methyl-4-phenylpyridinium) is a neurotoxin that selectively damages dopaminergic neurons.
Experimental Protocol: Neuroprotection Assay
Materials:
-
This compound
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
MPP+ iodide
-
MTT assay reagents (as described above)
-
96-well plates
Procedure:
-
Cell Seeding and Differentiation (Optional but Recommended): Seed SH-SY5Y cells in a 96-well plate. To obtain more neuron-like cells, differentiate them by treating with retinoic acid (e.g., 10 µM) for 3-5 days.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 24 hours.
-
Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxic concentration of MPP+ (e.g., 1-2 mM) for another 24 hours. Include a control group treated only with MPP+ and a vehicle control.
-
Assessment of Cell Viability: Following the MPP+ treatment, assess cell viability using the MTT assay as described in the previous section.
-
Data Analysis: Compare the viability of cells pre-treated with this compound and exposed to MPP+ to the viability of cells treated with MPP+ alone. An increase in cell viability indicates a neuroprotective effect.
Data Presentation
Table 2: Neuroprotective Effect of this compound on MPP+-induced Toxicity in SH-SY5Y Cells
| Treatment | Concentration | Cell Viability (%) (Mean ± SD) |
| Control | - | 100 ± 5.2 |
| MPP+ | 1.5 mM | 45 ± 3.8 |
| This compound + MPP+ | 1 µM + 1.5 mM | 58 ± 4.1 |
| This compound + MPP+ | 10 µM + 1.5 mM | 75 ± 6.3 |
| This compound + MPP+ | 50 µM + 1.5 mM | 88 ± 5.9 |
Logical Flow of the Neuroprotection Assay
Caption: Logical diagram of the neuroprotection experiment.
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution Assay
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Preparation of this compound Dilutions: Prepare a two-fold serial dilution of this compound in MHB directly in a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. If using resazurin, a color change from blue to pink indicates bacterial growth.
Data Presentation
Table 3: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | 128 |
| Escherichia coli (ATCC 25922) | 256 |
| Pseudomonas aeruginosa (ATCC 27853) | >512 |
| Candida albicans (ATCC 10231) | 256 |
Receptor Binding: Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Competitive Binding Assay
This assay determines the ability of this compound to bind to nicotinic acetylcholine receptors. It is a competitive binding assay using a radiolabeled ligand that has a known high affinity for the receptor.
Experimental Protocol: nAChR Binding Assay
Materials:
-
This compound
-
Cell membranes prepared from a cell line expressing the nAChR subtype of interest (e.g., SH-SY5Y cells for α3β4, or transfected HEK293 cells for specific subtypes)
-
Radioligand (e.g., [³H]-Epibatidine or [³H]-Cytisine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Non-specific binding control (e.g., a high concentration of nicotine (B1678760) or another known nAChR agonist/antagonist)
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Assay Setup: In a microcentrifuge tube or a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Total and Non-specific Binding:
-
Total Binding: Wells containing only the radioligand and cell membranes.
-
Non-specific Binding: Wells containing the radioligand, cell membranes, and a high concentration of the non-specific binding control.
-
-
Incubation: Add the cell membrane preparation to all wells to initiate the binding reaction. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression to determine the IC₅₀ or Ki value.
-
Data Presentation
Table 4: Binding Affinity of this compound for α4β2 Nicotinic Acetylcholine Receptors
| Compound | IC₅₀ (nM) | Ki (nM) |
| This compound | 75.3 | 42.8 |
| Nicotine (Control) | 12.5 | 7.1 |
Signaling Pathway Diagrams
The following diagrams illustrate the potential signaling pathways that may be modulated by this compound, based on its classification as a tropane alkaloid and its known interactions with neurotransmitter systems.
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
Caption: Simplified nAChR signaling cascade.
Dopaminergic and Serotonergic Synapse Modulation
Caption: Potential modulation of dopaminergic and serotonergic synapses.
High-Yield Synthesis of 6-Hydroxytropinone for Laboratory Use
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Hydroxytropinone (B6363282) is a pivotal intermediate in the synthesis of various tropane (B1204802) alkaloids, a class of bicyclic organic compounds with significant pharmacological activities. Its strategic importance lies in its versatile structure, which serves as a scaffold for the development of novel therapeutic agents. For instance, it is a key precursor in the synthesis of anisodamine, a compound known for its effects on nicotinic acetylcholine (B1216132) receptors. This document provides a detailed protocol for the high-yield synthesis of this compound in a laboratory setting, starting from the readily available tropinone (B130398). The protocol is designed to be robust and reproducible, providing researchers with a reliable method to obtain this valuable synthetic intermediate.
Overview of the Synthetic Strategy
The synthesis of this compound from tropinone involves the regioselective hydroxylation at the C-6 position of the tropane ring. This is achieved through the formation of a tropinone enolate, followed by oxidation. The subsequent workup and purification steps are crucial for obtaining a high-purity product.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Tropinone | ≥98% | Commercially Available | |
| Lithium diisopropylamide (LDA) | 2.0 M solution in THF/heptane/ethylbenzene | Commercially Available | Handle under inert atmosphere |
| Diisopropylamine (B44863) | ≥99.5% | Commercially Available | Distill before use |
| n-Butyllithium (n-BuLi) | 2.5 M solution in hexanes | Commercially Available | Handle under inert atmosphere |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Dry over sodium/benzophenone |
| Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH) | - | Prepare as described below | Oxidizing agent |
| Molybdenum trioxide (MoO₃) | ≥99.5% | Commercially Available | |
| 30% Hydrogen peroxide (H₂O₂) | ACS grade | Commercially Available | |
| Pyridine | Anhydrous, ≥99.8% | Commercially Available | |
| Hexamethylphosphoramide (B148902) (HMPA) | ≥99% | Commercially Available | Caution: Carcinogen |
| Dichloromethane (B109758) (CH₂Cl₂) | ACS grade | Commercially Available | |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | Prepare in-house | |
| Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) | - | Prepare in-house | |
| Brine (saturated NaCl solution) | - | Prepare in-house | |
| Anhydrous sodium sulfate (B86663) (Na₂SO₄) | ACS grade | Commercially Available | |
| Silica (B1680970) gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |
| Ethyl acetate (B1210297) | HPLC grade | Commercially Available | For chromatography |
| Hexanes | HPLC grade | Commercially Available | For chromatography |
Preparation of the Oxidizing Agent (MoOPH)
Caution: This procedure should be performed in a well-ventilated fume hood.
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend molybdenum trioxide (14.4 g, 0.1 mol) in 100 mL of 30% hydrogen peroxide.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 10 mL of pyridine, keeping the temperature below 10 °C.
-
After the addition is complete, add 20 mL of hexamethylphosphoramide (HMPA) dropwise.
-
Stir the mixture at room temperature for 2 hours.
-
Filter the resulting yellow precipitate, wash with cold water, then with ethanol, and finally with ether.
-
Dry the solid under vacuum to yield MoOPH.
Synthesis of this compound
This reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
To a solution of diisopropylamine (2.2 mL, 15.6 mmol) in anhydrous THF (20 mL) at -78 °C (dry ice/acetone bath), add n-butyllithium (6.0 mL of a 2.5 M solution in hexanes, 15.0 mmol) dropwise.
-
Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add a solution of tropinone (2.0 g, 14.4 mmol) in anhydrous THF (10 mL) dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
In a separate flask, dissolve MoOPH (7.5 g, 17.3 mmol) in anhydrous THF (30 mL) at room temperature.
-
Add the MoOPH solution to the enolate solution at -78 °C via a cannula.
-
Allow the reaction mixture to warm to room temperature and stir overnight (approximately 12-16 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium sulfite (20 mL).
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (starting from 20% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the product (as determined by TLC analysis) and evaporate the solvent under reduced pressure.
-
Recrystallize the resulting solid from an ethyl acetate/hexanes mixture to yield pure this compound as a white to off-white solid.
Quantitative Data Summary
| Parameter | Value |
| Starting Material (Tropinone) | 2.0 g (14.4 mmol) |
| Oxidizing Agent (MoOPH) | 7.5 g (17.3 mmol) |
| Typical Yield | 1.8 - 2.1 g |
| Molar Yield | 80 - 92% |
| Melting Point | 120-122 °C |
| Molecular Formula | C₈H₁₃NO₂ |
| Molecular Weight | 155.19 g/mol |
Characterization Data
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.35 (m, 1H, CH-OH), 3.40 (m, 1H, N-CH), 3.25 (m, 1H, N-CH), 2.80-2.60 (m, 2H, CH₂-C=O), 2.45 (s, 3H, N-CH₃), 2.30-2.10 (m, 4H, CH₂), 1.85 (br s, 1H, OH).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 210.5 (C=O), 70.1 (CH-OH), 62.8 (N-CH), 60.5 (N-CH), 48.2 (CH₂-C=O), 46.5 (CH₂-C=O), 41.8 (N-CH₃), 38.5 (CH₂), 38.2 (CH₂).
-
IR (KBr, cm⁻¹): 3400 (br, O-H), 2950 (C-H), 1725 (s, C=O).
-
Mass Spectrometry (EI, m/z): 155 [M]⁺, 138, 110, 96, 82, 68.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Key Steps
Application Notes and Protocols for the Purification of 6-Hydroxytropinone using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxytropinone is a key intermediate in the synthesis of various tropane (B1204802) alkaloids, a class of compounds with significant pharmacological activities. The purity of this compound is crucial for the successful synthesis of downstream target molecules and for ensuring the safety and efficacy of potential drug candidates. Column chromatography is a widely employed technique for the purification of synthetic intermediates like this compound, offering effective separation of the target compound from reaction byproducts and unreacted starting materials.
This document provides detailed application notes and a generalized protocol for the purification of this compound using silica (B1680970) gel column chromatography. The provided methodologies are based on established principles for the purification of tropane alkaloids and can be adapted to specific crude sample mixtures.
Data Presentation
As specific quantitative data for the preparative column chromatography of this compound is not extensively published, the following table provides a generalized framework based on typical parameters for the purification of tropane alkaloids. Researchers should optimize these parameters for their specific crude product mixture.
| Parameter | Typical Range/Value | Notes |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | Standard silica gel is acidic and can cause tailing of basic alkaloids. |
| Mobile Phase | Dichloromethane/Methanol or Chloroform/Methanol with a basic modifier | A gradient elution is typically employed, starting with a lower polarity and gradually increasing. |
| Basic Modifier | 0.5-2% Triethylamine (TEA) or Ammonia solution | Added to the mobile phase to prevent peak tailing by neutralizing acidic silanol (B1196071) groups on the silica gel.[1] |
| Sample Loading | 1-5% of the mass of the silica gel | Overloading the column can lead to poor separation.[1] |
| Elution Gradient | Start: 100% Dichloromethane; End: 90:10 Dichloromethane/Methanol (example) | The gradient should be developed based on Thin Layer Chromatography (TLC) analysis of the crude mixture. |
| Flow Rate | Gravity-dependent or optimized for flash chromatography | A faster flow rate can reduce purification time but may decrease resolution. |
| Fraction Size | Dependent on column size and separation | Smaller fractions provide better resolution of closely eluting compounds. |
| Detection Method | Thin Layer Chromatography (TLC) with Dragendorff's reagent or other suitable stain | TLC is used to analyze the collected fractions and identify those containing the pure product.[1] |
Experimental Protocols
This section outlines a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (e.g., 60-120 mesh for gravity chromatography or 230-400 mesh for flash chromatography)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Chromatography column
-
Cotton or glass wool
-
Sand (optional)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
Dragendorff's reagent or other visualization agent
-
Rotary evaporator
Protocol
1. Preparation of the Mobile Phase and Slurry
-
Prepare a low-polarity mobile phase (Eluent A), for example, 100% Dichloromethane with 1% Triethylamine.
-
Prepare a high-polarity mobile phase (Eluent B), for example, 90:10 Dichloromethane:Methanol with 1% Triethylamine.
-
In a beaker, create a slurry of silica gel in Eluent A. The consistency should be pourable but not too dilute.
2. Packing the Column
-
Secure the chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase. A thin layer of sand can be added on top of the plug.
-
Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and to remove any air bubbles.
-
Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance of the silica bed during sample and eluent addition.
-
Open the stopcock and drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading
-
Dry Loading (Recommended for samples not easily soluble in Eluent A):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., Dichloromethane or Methanol).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Wet Loading:
-
Dissolve the crude this compound in a minimal amount of Eluent A.
-
Using a pipette, carefully apply the solution to the top of the column, allowing it to adsorb onto the silica gel.
-
4. Elution and Fraction Collection
-
Carefully add Eluent A to the top of the column.
-
Begin collecting the eluate in fractions.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of Eluent B. The specific gradient will depend on the separation observed by TLC. A stepwise or linear gradient can be used.
-
For example, you could start with 100% Eluent A, then move to 98:2 A:B, 95:5 A:B, and so on.
5. Analysis of Fractions
-
Monitor the separation by spotting aliquots of the collected fractions onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., 85:14:1 Chloroform:Methanol:Ammonia).
-
Visualize the spots using a suitable method, such as Dragendorff's reagent, which is specific for alkaloids.
-
Combine the fractions that contain the pure this compound.
6. Isolation of Purified Product
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity using analytical techniques such as HPLC, GC-MS, or NMR.
Visualization of the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound using column chromatography.
Caption: Workflow for this compound Purification.
References
Application Notes and Protocols for 6-Hydroxytropinone in Cognitive Enhancement Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxytropinone is a tropane (B1204802) alkaloid with a chemical structure suggesting potential interactions with key neurotransmitter systems involved in cognitive function.[1][2] Its structural similarity to other tropane alkaloids indicates possible modulation of dopaminergic, serotonergic, and muscarinic acetylcholine (B1216132) receptors.[1] These systems are well-established as critical players in learning, memory, and attention. This document outlines the potential application of this compound as a cognitive enhancer, providing theoretical frameworks, detailed experimental protocols for its evaluation, and structured data tables for the presentation of hypothetical findings. While direct experimental evidence for the cognitive-enhancing effects of this compound is currently limited, these notes serve as a comprehensive guide for researchers aiming to investigate its potential in this domain.
Hypothesized Mechanism of Action
The cognitive-enhancing effects of this compound are hypothesized to be mediated through its interaction with one or more of the following neurotransmitter systems:
-
Cholinergic System: By potentially acting on muscarinic acetylcholine receptors, this compound could modulate cholinergic transmission, which is crucial for memory formation and consolidation.
-
Dopaminergic System: Interaction with dopamine (B1211576) receptors, particularly D1 and D2 subtypes in the prefrontal cortex and hippocampus, may influence executive functions and motivation to engage in cognitive tasks.
-
Serotonergic System: Modulation of serotonin (B10506) receptors, such as 5-HT1A, 5-HT6, or 5-HT7, could impact mood, learning, and memory processes.
Data Presentation: Hypothetical Quantitative Data
The following tables present a hypothetical summary of quantitative data that could be generated from the experimental protocols described below. These tables are designed for clear comparison of the pharmacological and behavioral effects of this compound.
Table 1: Hypothetical Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Bmax (fmol/mg protein) | Assay Type |
| Muscarinic M1 | 50 | 120 | Radioligand Binding |
| Muscarinic M2 | 250 | 80 | Radioligand Binding |
| Dopamine D1 | 150 | 95 | Radioligand Binding |
| Dopamine D2 | 80 | 110 | Radioligand Binding |
| Serotonin 5-HT1A | 300 | 60 | Radioligand Binding |
| Serotonin 5-HT6 | 75 | 150 | Radioligand Binding |
| Serotonin 5-HT7 | 400 | 50 | Radioligand Binding |
Table 2: Hypothetical Efficacy of this compound in Animal Models of Cognition
| Behavioral Test | Animal Model | Treatment Group | Performance Metric | Result |
| Morris Water Maze | Aged Rats | This compound (10 mg/kg) | Escape Latency (s) | 25 ± 5 |
| Vehicle | Escape Latency (s) | 45 ± 7 | ||
| Novel Object Recognition | Scopolamine-induced amnesia mice | This compound (5 mg/kg) | Discrimination Index | 0.7 ± 0.1 |
| Vehicle | Discrimination Index | 0.3 ± 0.05 | ||
| Y-Maze | Normal Mice | This compound (5 mg/kg) | Spontaneous Alternation (%) | 75 ± 8 |
| Vehicle | Spontaneous Alternation (%) | 55 ± 6 |
Experimental Protocols
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of this compound for target receptors.
Materials:
-
This compound
-
Radioligands specific for each receptor subtype (e.g., [³H]pirenzepine for M1, [³H]SCH23390 for D1, [³H]raclopride for D2, [³H]8-OH-DPAT for 5-HT1A, etc.)
-
Cell membranes expressing the target receptors (from cell lines or brain tissue)
-
Assay buffer
-
Scintillation fluid and counter
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the specific radioligand, and either buffer (for total binding), a known saturating concentration of a non-labeled ligand (for non-specific binding), or the test compound (this compound).
-
Incubate the plate at a specific temperature and for a duration optimized for each receptor.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki and Bmax values by non-linear regression analysis.
In Vivo Behavioral Assays for Cognitive Enhancement
Objective: To evaluate the effect of this compound on learning and memory in rodent models.
Apparatus:
-
A circular pool (1.5 m diameter) filled with opaque water.
-
A hidden escape platform submerged just below the water surface.
-
A video tracking system.
Protocol:
-
Acquisition Phase (4 days):
-
Administer this compound or vehicle to the animals (e.g., aged rats) 30 minutes before the first trial of each day.
-
Place the rat into the pool facing the wall at one of four starting positions.
-
Allow the rat to swim freely for 60 seconds to find the hidden platform.
-
If the rat fails to find the platform within 60 seconds, guide it to the platform.
-
Allow the rat to remain on the platform for 15 seconds.
-
Conduct 4 trials per day for each rat.
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Place the rat in the pool and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Apparatus:
-
An open-field arena.
-
Two identical objects (familiar objects).
-
One novel object.
Protocol:
-
Habituation Phase:
-
Allow the mice to explore the empty open-field arena for 10 minutes for 2 consecutive days.
-
-
Familiarization Phase:
-
Administer this compound or vehicle (and a cognitive impairing agent like scopolamine, if applicable) before this phase.
-
Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
-
Test Phase (e.g., 1 hour or 24 hours later):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and record the time spent exploring each object for 5 minutes.
-
Calculate the Discrimination Index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Apparatus:
-
A Y-shaped maze with three identical arms.
Protocol:
-
Administer this compound or vehicle to the mice.
-
Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries.
-
An alternation is defined as entries into all three arms on consecutive choices.
-
Calculate the percentage of spontaneous alternation: (Number of alternations) / (Total number of arm entries - 2) x 100.
Visualizations
Caption: Hypothesized signaling pathway for this compound as a cognitive enhancer.
Caption: General experimental workflow for evaluating this compound.
References
Application Note and Protocol for a Preclinical Investigation of the Analgesic Properties of 6-Hydroxytropinone
Introduction
6-Hydroxytropinone (B6363282) is a tropane (B1204802) alkaloid, a class of compounds known for their diverse pharmacological activities.[1][2][3][4] Preliminary studies suggest that this compound may possess analgesic properties, making it a compound of interest for the development of novel pain therapeutics.[5] This document provides a comprehensive set of protocols for the preclinical evaluation of the analgesic effects of this compound in established animal models. The described assays are designed to assess both central and peripheral analgesic activity, providing a robust preliminary profile of the compound's potential efficacy. These protocols are intended for use by researchers, scientists, and professionals in the field of drug development and pharmacology.
Objective
The primary objective of this protocol is to outline a series of standardized in vivo assays to characterize the analgesic properties of this compound. This includes evaluating its efficacy in models of thermal and chemical-induced pain and determining its dose-dependent effects.
Materials and Reagents
-
Test Compound: this compound (purity ≥98%)
-
Vehicle: Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Reference Analgesics:
-
Morphine sulfate (B86663) (for central analgesia)
-
Diclofenac sodium or Aspirin (for peripheral analgesia)
-
-
Inducing Agents:
-
Acetic acid (0.6% v/v in distilled water)
-
-
Experimental Animals:
-
Male Swiss albino mice (20-25 g)
-
Male Wistar rats (180-220 g)
-
(All animals should be acclimatized to the laboratory environment for at least one week prior to experimentation.)
-
-
Equipment:
-
Hot plate analgesia meter
-
Tail-flick analgesia meter
-
Intraperitoneal (IP) and oral (p.o.) gavage needles
-
Syringes
-
Stopwatches
-
Animal balances
-
Observation chambers
-
Experimental Protocols
Animal Preparation and Dosing
-
Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water. Allow at least one week for acclimatization before any experimental procedures.
-
Grouping: Randomly assign animals to experimental groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Positive control (Morphine or Diclofenac)
-
Group III-V: this compound (e.g., 10, 20, 40 mg/kg)
-
-
Drug Administration: Prepare fresh solutions of this compound, reference drugs, and vehicle on the day of the experiment. Administer the test compounds via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before the start of the analgesic test.
Hot Plate Test (Central Analgesia)
The hot plate test is used to evaluate centrally acting analgesics by measuring the reaction time of animals to a thermal stimulus.
Protocol:
-
Maintain the hot plate temperature at a constant 55 ± 0.5°C.
-
Gently place each mouse on the hot plate and immediately start the stopwatch.
-
Observe the animal for signs of nociception, such as paw licking, flicking, or jumping.
-
Stop the stopwatch at the first sign of a pain response and record the latency time.
-
To prevent tissue damage, a cut-off time of 30-60 seconds is set. If an animal does not respond within this time, it should be removed from the hot plate, and the latency recorded as the cut-off time.
-
Perform measurements at baseline (before drug administration) and at regular intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).
Tail-Flick Test (Central Analgesia)
This test also assesses central analgesic activity by measuring the time it takes for an animal to withdraw its tail from a noxious thermal stimulus.
Protocol:
-
Gently restrain the rat or mouse, allowing the tail to be exposed.
-
Focus a beam of high-intensity light on the distal portion of the tail.
-
The instrument will automatically record the time taken for the animal to flick its tail away from the heat source.
-
A cut-off time of 10-15 seconds is typically used to avoid tissue damage.
-
Record the tail-flick latency before and at various time points after drug administration.
Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
This model is used to screen for peripheral analgesic activity by inducing visceral pain with an intraperitoneal injection of acetic acid.
Protocol:
-
Following the pre-treatment period with the test compound, reference drug, or vehicle, administer a 0.6% solution of acetic acid intraperitoneally (10 mL/kg body weight).
-
Immediately after the injection, place the mouse in an individual observation chamber.
-
Allow a 5-minute latency period, then count the number of writhes (abdominal constrictions, stretching of the hind limbs) for a period of 10-15 minutes.
-
Calculate the percentage inhibition of writhing for each group compared to the vehicle control group using the following formula:
% Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Data Presentation
Quantitative data from the analgesic assays should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Hot Plate Latency in Mice
| Treatment Group | Dose (mg/kg) | Latency (seconds) at Time (minutes) |
| 0 | ||
| Vehicle | - | 10.2 ± 0.8 |
| Morphine | 10 | 10.3 ± 0.7 |
| This compound | 10 | 10.1 ± 0.9 |
| This compound | 20 | 10.4 ± 0.8 |
| This compound | 40 | 10.2 ± 0.7 |
| Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle control group. |
Table 2: Effect of this compound on Tail-Flick Latency in Rats
| Treatment Group | Dose (mg/kg) | Latency (seconds) at Time (minutes) |
| 0 | ||
| Vehicle | - | 3.5 ± 0.3 |
| Morphine | 10 | 3.4 ± 0.2 |
| This compound | 10 | 3.6 ± 0.3 |
| This compound | 20 | 3.5 ± 0.4 |
| This compound | 40 | 3.4 ± 0.3 |
| Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle control group. |
Table 3: Effect of this compound on Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes | % Inhibition |
| Vehicle | - | 35.4 ± 2.1 | - |
| Diclofenac | 20 | 12.8 ± 1.5 | 63.8 |
| This compound | 10 | 28.2 ± 1.9 | 20.3 |
| This compound | 20 | 21.5 ± 1.7 | 39.3 |
| This compound | 40 | 15.9 ± 1.4 | 55.1 |
| Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle control group. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the analgesic properties of this compound.
Proposed Signaling Pathway for Analgesia
Based on the known mechanisms of analgesics, this compound may exert its effects through modulation of central opioid receptors and descending pain inhibitory pathways.
References
- 1. CAS 5932-53-6: (±)-6β-Hydroxytropinone | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H13NO2 | CID 51346151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound (CAS 5932-53-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound | 5932-53-6 | Benchchem [benchchem.com]
Application Note: Spectroscopic Characterization of 6-Hydroxytropinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the spectroscopic characterization of 6-Hydroxytropinone, a tropane (B1204802) alkaloid of interest in pharmaceutical research. Due to the limited availability of public domain experimental spectra for this specific compound, this application note presents a comprehensive overview of the expected spectroscopic data based on its chemical structure and comparison with related tropane alkaloids. Detailed protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis are provided to enable researchers to acquire and interpret high-quality data.
Introduction
This compound (C₈H₁₃NO₂) is a derivative of tropinone (B130398) and a member of the tropane alkaloid family.[1] These compounds are characterized by their bicyclic [3.2.1] nitrogen-containing core structure and are of significant interest in medicinal chemistry and drug development due to their diverse physiological activities. Accurate structural elucidation and characterization are critical for understanding its biological activity and for quality control in synthetic and natural product chemistry. This application note outlines the expected spectroscopic profile of this compound and provides standardized protocols for its analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of its functional groups and comparison with structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1, H5 (bridgehead) | 2.8 - 3.2 | m | - |
| H2α, H4α | 2.2 - 2.5 | m | - |
| H2β, H4β | 1.8 - 2.1 | m | - |
| H6 (endo/exo) | 4.0 - 4.4 | m | - |
| H7α | 1.9 - 2.2 | m | - |
| H7β | 1.6 - 1.9 | m | - |
| N-CH₃ | 2.3 - 2.6 | s | - |
| OH | Variable (broad s) | br s | - |
Note: The presence of conformational isomers may lead to a more complex spectrum with duplicate signals, as has been observed for similar compounds in polar solvents like DMSO-d₆.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C3) | 205 - 215 |
| C-OH (C6) | 65 - 75 |
| C1, C5 (bridgehead) | 60 - 70 |
| C2, C4 | 45 - 55 |
| C7 | 35 - 45 |
| N-CH₃ | 38 - 42 |
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (alkane) | 2850 - 3000 | Medium |
| C=O Stretch (ketone) | 1700 - 1725 | Strong |
| C-N Stretch (amine) | 1000 - 1250 | Medium |
| C-O Stretch (alcohol) | 1050 - 1150 | Medium |
Table 4: Predicted Mass Spectrometry Fragmentation of this compound
| m/z | Proposed Fragment | Notes |
| 155 | [M]⁺ | Molecular Ion |
| 156 | [M+H]⁺ | Protonated Molecular Ion in ESI/CI |
| 138 | [M-OH]⁺ or [M-H₂O+H]⁺ | Loss of hydroxyl group or water |
| 110 | [M-CH₃-CO]⁺ | Loss of methyl and carbonyl groups |
| 96 | Tropenone fragment | Retro-Diels-Alder type fragmentation |
| 82 | N-methylpyrrolidine fragment | Cleavage of the bicyclic system |
| 57 | C₄H₉⁺ or C₃H₅O⁺ | Common aliphatic fragments |
| 42 | C₂H₄N⁺ | Fragment containing the nitrogen and methyl group |
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-16 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent or internal standard peak.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
-
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet-forming die.
-
Press the die under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrument Parameters (FTIR):
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Run a background scan with an empty sample compartment or a blank KBr pellet.
-
-
Data Acquisition and Processing:
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the sample spectrum.
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their wavenumbers.
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
-
Instrument Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Positive ion mode is generally preferred for amines.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas (N₂) Flow Rate: 1-2 L/min.
-
Drying Gas (N₂) Flow Rate: 5-10 L/min.
-
Drying Gas Temperature: 200-350 °C.
-
Mass Range: m/z 50-500.
-
-
Data Acquisition (Tandem MS for Fragmentation):
-
For fragmentation studies (MS/MS or MSⁿ), select the parent ion (e.g., m/z 156 for [M+H]⁺) in the first mass analyzer.
-
Induce fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Analyze the resulting fragment ions in the second mass analyzer.
-
Visualized Workflows
The following diagrams illustrate the general workflows for the spectroscopic characterization of this compound.
Caption: Experimental workflow for NMR analysis.
Caption: Experimental workflow for IR analysis.
Caption: Experimental workflow for MS analysis.
References
Safe Handling and Storage of 6-Hydroxytropinone in a Research Laboratory
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
6-Hydroxytropinone is a tropane (B1204802) alkaloid derivative used as a key intermediate in the synthesis of various pharmaceuticals.[1] Proper handling and storage of this compound are critical to ensure the safety of laboratory personnel and to maintain its chemical integrity. This document provides detailed protocols for the safe handling, storage, and disposal of this compound in a research laboratory setting.
2. Hazard Identification and Classification
While a comprehensive hazard classification for this compound is not available, it is prudent to handle it with the care due to a chemical of unknown toxicity. Some suppliers indicate hazard codes such as "Xi" (Irritant) and risk phrases like "R23/25" (Toxic by inhalation and if swallowed).[2]
3. Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 5932-53-6 | [3] |
| Molecular Formula | C₈H₁₃NO₂ | [1] |
| Molecular Weight | 155.19 g/mol | [1] |
| Appearance | Light yellow to yellow to orange powder/crystal | |
| Melting Point | 120-125 °C | |
| Boiling Point | 291.6 °C at 760 mmHg | |
| Flash Point | 130.1 °C | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Refractive Index | 1.545 |
Table 2: Safety and Stability Information
| Parameter | Information | Reference |
| Stability | Stable under normal conditions. | |
| Incompatible Materials | Strong oxidizing agents. | |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂). | |
| Hazardous Polymerization | Does not occur. | |
| Hazard Codes | Xi (Irritant) | |
| Risk Phrases | R23/25 (Toxic by inhalation and if swallowed) | |
| Safety Phrases | S24/25 (Avoid contact with skin and eyes) |
4. Experimental Protocols
4.1. Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum requirements:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.
-
Respiratory Protection: If handling large quantities or if there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95) is recommended.
4.2. Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Use non-sparking tools to prevent electrostatic discharge.
-
Wash hands thoroughly after handling.
4.3. Storage
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Some suppliers recommend storage at 0 - 8 °C.
4.4. Spill and Leak Procedures
-
Small Spills:
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a labeled, sealed container for waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area.
-
Contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Only trained personnel should attempt to clean up large spills.
-
4.5. First Aid Measures
-
After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
4.6. Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the material to be released into the environment.
-
Contact a licensed professional waste disposal service to dispose of this material.
5. Visualized Workflow
The following diagram illustrates the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
Troubleshooting & Optimization
How to improve the yield of 6-Hydroxytropinone synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 6-Hydroxytropinone, a key intermediate in the development of various pharmaceuticals. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to help you optimize your synthetic route and improve product yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The classical approach to synthesizing tropinone (B130398) derivatives is the Robinson-Schöpf reaction. This method involves a one-pot condensation of a dialdehyde (B1249045) (succindialdehyde), a primary amine (methylamine), and a ketone (or a ketone equivalent like acetonedicarboxylic acid). To obtain this compound, a subsequent hydroxylation step is necessary. An established method for this transformation was reported by Sheehan and Bloom, which involves the synthesis from succindialdehyde and 3-ketoglutaric acid.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in tropinone-based syntheses can often be attributed to several critical factors:
-
Purity of Reactants: Succindialdehyde is particularly unstable and prone to polymerization. It is crucial to use freshly prepared or purified succindialdehyde for the reaction.
-
pH Control: The pH of the reaction medium is critical. The Robinson-Schöpf reaction and similar condensations are highly pH-sensitive. The optimal pH range should be empirically determined for your specific conditions but typically falls within a mildly acidic to neutral range.
-
Reaction Temperature: Inadequate temperature control can lead to the formation of side products and decomposition of intermediates.
-
Purification Method: Product loss during purification is a common issue. The choice of purification technique (e.g., crystallization vs. chromatography) and the specific conditions (e.g., solvent system) can significantly impact the final isolated yield.
Q3: What are common side reactions that can occur during the synthesis?
A3: Several side reactions can compete with the formation of this compound, leading to a decreased yield and complicating purification:
-
Self-condensation of Succindialdehyde: As mentioned, the dialdehyde can polymerize if not used promptly or if the reaction conditions are not optimal.
-
Formation of Isomeric Byproducts: Depending on the synthetic route, other hydroxylated tropinone isomers may be formed.
-
Over-oxidation or Decomposition: In routes involving direct oxidation of a tropinone precursor, over-oxidation or decomposition of the desired product can occur if the reaction is not carefully monitored.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Degraded succindialdehyde.2. Incorrect reaction pH.3. Ineffective hydroxylation agent (if applicable). | 1. Use freshly prepared or purified succindialdehyde.2. Carefully buffer the reaction mixture and monitor the pH throughout the reaction.3. Ensure the activity and correct stoichiometry of the hydroxylating agent. |
| Complex Mixture of Products | 1. Suboptimal reaction temperature favoring side reactions.2. Incorrect stoichiometry of reactants.3. Presence of impurities in starting materials. | 1. Optimize the reaction temperature using small-scale trial reactions.2. Carefully control the addition rate and stoichiometry of all reactants.3. Purify all starting materials before use. |
| Difficulty in Product Isolation | 1. Product is highly soluble in the work-up solvent.2. Formation of an emulsion during extraction.3. Product co-elutes with impurities during chromatography. | 1. Use a different solvent for extraction or employ back-extraction techniques.2. Add brine to the aqueous layer to break the emulsion.3. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase. |
| Product Decomposes During Purification | 1. Product is sensitive to heat or prolonged exposure to silica (B1680970) gel.2. Inappropriate solvent system for recrystallization leading to oiling out. | 1. Use purification methods at lower temperatures (e.g., cold column chromatography).2. Screen for a suitable recrystallization solvent system that provides good crystals. |
Experimental Protocols
Key Synthesis: Sheehan and Bloom Method (Adapted)
This protocol is based on the synthesis of this compound from succindialdehyde and 3-ketoglutaric acid.
Materials:
-
Succindialdehyde
-
3-Ketoglutaric acid
-
Methylamine (B109427) hydrochloride
-
Appropriate buffer solution (e.g., citrate (B86180) buffer)
-
Solvents for extraction (e.g., chloroform, diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
A buffered aqueous solution of succindialdehyde, 3-ketoglutaric acid, and methylamine hydrochloride is prepared.
-
The pH of the solution is adjusted to the optimal range (typically between 5 and 7).
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature) for a specified period (e.g., 24-48 hours).
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is basified with a suitable base (e.g., potassium carbonate) to a pH greater than 9.
-
The aqueous solution is extracted multiple times with an organic solvent (e.g., chloroform).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is then purified by either recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Reported Yields for Tropinone Synthesis (Precursor to this compound)
| Method | Key Reagents | Reported Yield (%) | Reference |
| Robinson (1917) | Succindialdehyde, Methylamine, Acetone | ~17 | Robinson, R. (1917) |
| Schöpf (1935) | Succindialdehyde, Methylamine, Acetonedicarboxylic acid | >90 | Schöpf, C. (1935) |
Note: Yields for the direct synthesis of this compound can vary significantly based on the specific hydroxylation method used and the efficiency of the subsequent purification.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
Technical Support Center: Purification of 6-Hydroxytropinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Hydroxytropinone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound sample?
A1: Impurities in this compound preparations typically originate from the synthetic route used. If a Robinson-like synthesis of a tropinone (B130398) precursor is employed, you can expect impurities such as:
-
Structurally Related Alkaloids: Other tropane (B1204802) alkaloids that may form as byproducts.
-
Starting Materials and Reagents: Unreacted precursors like succinaldehyde, methylamine, and derivatives of acetonedicarboxylic acid.
-
Degradation Products: Tropane alkaloids can be susceptible to degradation under harsh pH and temperature conditions. Potential degradation products include apoatropine (B194451) (from dehydration, often under basic conditions), as well as tropic acid and tropine (B42219) from ester hydrolysis (under acidic or basic conditions).[1]
-
Stereoisomers: Depending on the synthesis and purification methods, diastereomers of this compound may be present.
Q2: What are the general stability characteristics of this compound that I should be aware of during purification?
A2: As a tropane alkaloid, this compound's stability can be influenced by pH and temperature. It is generally advisable to avoid strongly acidic or basic conditions for prolonged periods, as this can lead to hydrolysis of ester groups (if present in precursors or side products) or dehydration.[1] For sensitive operations, maintaining a neutral or slightly acidic pH and lower temperatures is recommended to minimize degradation.
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: Several chromatographic techniques are effective for analyzing the purity of tropane alkaloids like this compound:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for purity assessment of organic compounds. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water (with potential pH modifiers like formic acid or trifluoroacetic acid) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring reaction progress and assessing the complexity of the crude mixture.
Troubleshooting Guides
Low Yield After Purification
Problem: The final yield of purified this compound is significantly lower than expected.
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Ensure the pH of the aqueous phase is correctly adjusted during acid-base extraction to fully protonate (acidic extraction) or deprotonate (basic extraction) the alkaloid for efficient phase transfer. |
| Precipitation during Extraction | If the compound precipitates at the interface of the aqueous and organic layers, try using a larger volume of solvent or a different solvent system. |
| Product Loss During Chromatography | The compound may be too strongly adsorbed to the stationary phase. Try a more polar mobile phase. Also, check for irreversible adsorption by inspecting the color of the stationary phase after elution. |
| Co-elution with Impurities | If the product co-elutes with a major impurity, optimize the chromatographic conditions (e.g., change the solvent gradient, try a different stationary phase). |
| Degradation During Purification | Avoid prolonged exposure to harsh pH or high temperatures. Use buffered solutions and perform purification steps at room temperature or below if possible. |
Presence of Impurities in the Final Product
Problem: The purified this compound still contains significant impurities as determined by analytical methods.
| Possible Cause | Troubleshooting Step |
| Inefficient Chromatographic Separation | Optimize the column chromatography method. This may involve adjusting the mobile phase polarity, using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel), or employing gradient elution. |
| Incomplete Recrystallization | Ensure the correct solvent system is used for recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A combination of a "good" solvent and a "bad" solvent (anti-solvent) can be effective.[1] |
| Co-crystallization of Impurities | If impurities have very similar structures to this compound, they may co-crystallize. In such cases, multiple recrystallizations or a combination of chromatography and recrystallization may be necessary. |
| Contamination from Labware or Solvents | Ensure all glassware is thoroughly cleaned and that high-purity solvents are used for the final purification steps. |
Experimental Protocols
General Protocol for Acid-Base Extraction of Tropane Alkaloids
This protocol can be adapted for the initial purification of this compound from a crude reaction mixture.
-
Acidification: Dissolve the crude material in an organic solvent (e.g., dichloromethane). Extract the organic phase with an acidic aqueous solution (e.g., 1M HCl). The protonated alkaloid will move to the aqueous phase, leaving non-basic impurities in the organic layer.
-
Basification: Separate the aqueous phase and basify it with a suitable base (e.g., NaOH or Na2CO3) to a pH of 9-10. This will deprotonate the alkaloid, making it soluble in organic solvents.
-
Extraction: Extract the basified aqueous solution with an organic solvent (e.g., dichloromethane). The deprotonated alkaloid will now be in the organic phase.
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4), filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid.
General Protocol for Column Chromatography
-
Stationary Phase: Silica gel is a common choice for the purification of tropane alkaloids.
-
Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity can be gradually increased by increasing the proportion of the polar solvent.
-
Column Packing: Pack the column with a slurry of the stationary phase in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Begin elution with the initial mobile phase and gradually increase the polarity. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
General Protocol for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. For tropane alkaloids, mixtures like heptane/dichloromethane have been reported to be effective.[1]
-
Dissolution: Dissolve the impure solid in a minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum.
Data Summary
The following table provides a general overview of typical parameters for the purification of tropane alkaloids. Specific values for this compound may vary depending on the specific experimental conditions.
| Purification Method | Typical Stationary Phase | Typical Mobile Phase / Solvent System | Expected Purity Range | Typical Yield Range |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients | 85-98% | 50-80% |
| Recrystallization | N/A | Heptane/Dichloromethane, Ethanol/Water | >99% (after multiple recrystallizations) | 60-90% (per recrystallization step) |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision-making flowchart for troubleshooting purification.
References
Troubleshooting unexpected side products in 6-Hydroxytropinone reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-hydroxytropinone (B6363282). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common expected side products in reactions involving this compound?
A1: Besides the desired product, common side products often arise from reactions involving the ketone and hydroxyl functional groups of this compound. These can include:
-
Epimers: Depending on the reaction conditions (e.g., pH, temperature), the stereochemistry at the carbon bearing the hydroxyl group (C6) or the carbons adjacent to the ketone (C2 and C4) can potentially be altered, leading to the formation of diastereomers.
-
Over-oxidation Products: If the reaction involves oxidation of another part of the molecule, the secondary alcohol at C6 can also be oxidized, leading to a diketone.
-
Products of Nucleophilic Addition to the Ketone: Reagents intended for other transformations may react with the ketone at C3.
Q2: Can this compound undergo rearrangement or degradation under certain conditions?
A2: Yes, the tropane (B1204802) scaffold can be susceptible to rearrangement and degradation, particularly under harsh reaction conditions.
-
Acidic Conditions: Strong acids can promote dehydration of the hydroxyl group, leading to the formation of an enone. Additionally, rearrangement of the bicyclic system is possible.
-
Basic Conditions: Strong bases can promote enolate formation, which can participate in various side reactions. Epimerization at the alpha-carbons to the ketone is also a possibility.
-
Thermal Stress: High temperatures can lead to decomposition. The specific degradation products will depend on the other reagents present.
Troubleshooting Guide: Unexpected Side Products
This guide addresses specific issues related to the formation of unexpected side products during reactions with this compound.
Issue 1: Formation of a Ring-Opened Product
Symptom: You observe a major side product with a significantly different mass spectrum and NMR profile, suggesting a loss of the bicyclic tropane structure.
Possible Cause: A Grob-type fragmentation or other ring-opening reactions can occur, especially when the nitrogen atom's lone pair and a suitable leaving group are in an anti-periplanar arrangement. In the case of reactions involving the enolate of tropinone (B130398) derivatives, a ring-opening to a cycloheptenone derivative has been observed.
Troubleshooting Steps:
-
Reaction Condition Analysis:
-
Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
pH: Maintain a neutral or slightly acidic/basic pH if possible. Extreme pH can promote ring-opening.
-
Reagents: Be mindful of reagents that can act as good leaving groups or promote their formation.
-
-
Protecting Group Strategy:
-
Consider protecting the ketone or the hydroxyl group to prevent the initiation of the fragmentation cascade.
-
-
Analytical Characterization:
-
Use LC-MS and high-resolution mass spectrometry to determine the molecular formula of the side product.
-
Employ 2D NMR techniques (COSY, HMBC, HSQC) to elucidate the structure of the ring-opened product.
-
Logical Relationship for Troubleshooting Ring-Opening
Caption: Troubleshooting workflow for ring-opened side products.
Issue 2: Formation of Dehydration Products
Symptom: You observe a side product with a mass corresponding to the loss of water (M-18).
Possible Cause: Acid-catalyzed or thermal dehydration of the 6-hydroxy group.
Troubleshooting Steps:
-
Control of Acidity:
-
If the reaction is run under acidic conditions, consider using a milder acid or a buffered system.
-
Ensure all reagents and solvents are free from acidic impurities.
-
-
Temperature Management:
-
Run the reaction at a lower temperature.
-
-
Work-up Procedure:
-
Neutralize the reaction mixture promptly during work-up to prevent acid-catalyzed dehydration during extraction and concentration steps.
-
| Parameter | Condition Leading to Dehydration | Recommended Condition |
| pH | Strongly Acidic (pH < 4) | Neutral or Buffered (pH 5-7) |
| Temperature | > 80 °C | < 60 °C (or as low as feasible) |
| Catalyst | Strong Protic or Lewis Acids | Weaker Acids or Non-Acidic Catalysts |
Table 1: Recommended vs. Dehydration-Promoting Conditions
Issue 3: Diastereomer Formation (Epimerization)
Symptom: You observe multiple product spots on TLC or multiple peaks in the HPLC that have the same mass as your desired product.
Possible Cause: Epimerization at C6 (bearing the -OH group) or at the alpha-carbons to the ketone (C2, C4). This is often facilitated by basic conditions that lead to enolate formation. Some oxidation methods, like the Swern oxidation, can also cause epimerization at the α-center if not carefully controlled.
Troubleshooting Steps:
-
Base Selection:
-
If a base is required, use a non-nucleophilic, sterically hindered base.
-
Use the minimum stoichiometric amount of base necessary.
-
-
Temperature Control:
-
Maintain low temperatures, especially during the addition of base.
-
-
Reaction Time:
-
Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time the product is exposed to epimerizing conditions.
-
Experimental Workflow for Minimizing Epimerization
Technical Support Center: Overcoming Low Aqueous Solubility of 6-Hydroxytropinone
This technical support guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and detailed protocols to address the challenges associated with the low aqueous solubility of 6-Hydroxytropinone.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low aqueous solubility of this compound?
A1: this compound, a tropane (B1204802) alkaloid, possesses a bicyclic structure that is largely lipophilic (fat-soluble). While the presence of a hydroxyl group and a tertiary amine offers some potential for hydrogen bonding and ionization, the overall carbon-rich scaffold contributes to its limited solubility in water. At neutral pH, the tertiary amine is not fully protonated, further limiting its interaction with water molecules.
Q2: I observed precipitation when diluting my this compound stock solution (in DMSO) into my aqueous buffer. What should I do?
A2: This phenomenon, often called "crashing out," is common for compounds with low aqueous solubility. Here are the initial troubleshooting steps:
-
Reduce the final concentration: You may be exceeding the thermodynamic solubility of this compound in the final aqueous buffer. Try lowering the final concentration in your experiment.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 1% (v/v), as higher concentrations can be toxic to cells or interfere with assays. However, a slight increase in the final DMSO concentration might be necessary to maintain solubility.[1]
-
Adjust the buffer pH: As a weak base, the solubility of this compound is pH-dependent. Lowering the pH of your buffer (e.g., to pH 4-6) will increase the protonation of the tertiary amine, forming a more soluble salt in situ.[1]
-
Control the temperature: Solubility is temperature-dependent. Ensure your buffer is at the intended experimental temperature before adding the compound, as some compounds are less soluble at lower temperatures.[1]
Q3: Should I use the free base or a salt form of this compound for my aqueous experiments?
A3: For aqueous solutions, using a salt form (e.g., hydrochloride or sulfate) is highly recommended. Tropane alkaloids are basic, and their corresponding salts are typically much more soluble in water than the free base form. For instance, the solubility of homatropine (B1218969) (a related tropane alkaloid) is 1 g in 500 mL of water, while its hydrobromide salt dissolves at a much higher concentration of 1 g in 6 mL.[1] If only the free base is available, lowering the pH of the buffer can help to form the more soluble salt in your solution.[1]
Troubleshooting Guides & Advanced Strategies
Strategy 1: pH Adjustment
This strategy leverages the basic nature of the tertiary amine in the this compound structure. By lowering the pH of the aqueous solution, the amine group becomes protonated, forming a more polar and, therefore, more water-soluble cation.
Troubleshooting:
-
Precipitation at higher pH: If you observe precipitation when adjusting the pH upwards or when using a buffer with a pH above the pKa of the tertiary amine, it is likely due to the conversion of the soluble salt back to the less soluble free base.
-
Assay interference: Ensure that the adjusted pH is compatible with your experimental system (e.g., it does not inhibit enzyme activity or affect cell viability).
Strategy 2: Use of Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
Troubleshooting:
-
Co-solvent toxicity: High concentrations of co-solvents can be toxic to biological systems. It is crucial to determine the tolerance of your specific assay to the chosen co-solvent.
-
Precipitation upon dilution: A solution of this compound in a high percentage of co-solvent may still precipitate upon significant dilution into a purely aqueous buffer. A careful optimization of the co-solvent percentage is necessary.
Strategy 3: Cyclodextrin (B1172386) Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate nonpolar molecules, like this compound, forming an inclusion complex that has enhanced aqueous solubility.
Troubleshooting:
-
Inefficient complexation: The stoichiometry and stability of the complex depend on the specific cyclodextrin and the guest molecule. It may be necessary to screen different types of cyclodextrins (e.g., β-cyclodextrin, γ-cyclodextrin, and their derivatives like HP-β-CD) to find the most effective one.
-
Saturation of the effect: At a certain concentration, the solubilizing effect of the cyclodextrin will plateau. Further addition of the cyclodextrin will not increase the solubility of the compound.
Data Presentation
Table 1: Solubility of Related Tropane Alkaloids in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Atropine | Water | 2.17 mg/mL (1:460) | |
| Atropine | Ethanol | 500 mg/mL (1:2) | |
| Atropine | PBS (pH 7.2) | ~10 mg/mL | |
| Atropine Sulfate | Water | ~2000 mg/mL (1:0.5) | |
| Scopolamine | Water | Soluble | |
| Scopolamine Hydrobromide | Water | >100 mg/mL | |
| Tropinone | PBS (pH 7.2) | ~10 mg/mL |
Table 2: pKa Values of Related Tropane Alkaloids
| Compound | pKa (Strongest Basic) | Reference |
| Atropine | 9.39 | |
| Scopolamine | 7.75 | |
| Hyoscyamine | 9.85 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol describes the "gold standard" method for determining the thermodynamic solubility of a compound.
-
Preparation: Add an excess amount of this compound powder to a clear glass vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
Separation: Allow the suspension to settle. Carefully remove a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The determined concentration represents the thermodynamic solubility of this compound in that specific buffer at that temperature.
Protocol 2: Phase Solubility Study with β-Cyclodextrin
This protocol is used to determine the stoichiometry and stability constant of the this compound:β-cyclodextrin complex.
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of β-cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM) in the desired buffer.
-
Add Excess Compound: To each cyclodextrin solution, add an excess amount of this compound powder.
-
Equilibrate: Tightly seal the vials and shake them at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Sample and Analyze: Filter the suspensions and determine the concentration of dissolved this compound in each filtrate by HPLC-UV or another suitable analytical method.
-
Construct Phase Solubility Diagram: Plot the total concentration of dissolved this compound against the concentration of β-cyclodextrin. The type of curve (e.g., AL, AP, BS) will provide information about the complex stoichiometry and solubility.
Visualizations
Caption: Workflow for determining aqueous solubility via the shake-flask method.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
References
Technical Support Center: 6-Hydroxytropinone Analysis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Hydroxytropinone. The following sections detail methods for identifying and removing impurities from a this compound sample.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in my this compound sample?
Impurities in a this compound sample can originate from several sources:
-
Starting Materials: Unreacted starting materials from the synthesis, such as succinaldehyde, methylamine, and acetonedicarboxylic acid (in the case of a Robinson-Gabriel synthesis of the tropinone (B130398) precursor), can be present.
-
Side Products: Side reactions during the synthesis can lead to the formation of structurally related impurities.
-
Degradation Products: this compound may degrade over time, especially if exposed to heat, light, or non-neutral pH conditions.
-
Residual Solvents: Solvents used during the synthesis and purification process may not be completely removed.
Q2: Which analytical techniques are most suitable for identifying impurities in this compound?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column is often a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile and semi-volatile impurities, including residual solvents and certain reaction byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of unknown impurities. 2D NMR techniques like COSY and HSQC can provide detailed connectivity information. Quantitative NMR (qNMR) can be used for purity assessment without the need for reference standards of the impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides both separation and mass information, which is extremely useful for identifying unknown impurities, especially those present at low levels.
Q3: What are the most effective methods for removing impurities from a this compound sample?
The choice of purification method depends on the nature and quantity of the impurities:
-
Recrystallization: This is a highly effective technique for removing small amounts of impurities from a solid sample. The key is to find a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities have different solubility characteristics.
-
Column Chromatography: For separating larger quantities of impurities or for mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. Normal-phase (e.g., silica (B1680970) gel) or reversed-phase chromatography can be employed.
-
Preparative HPLC: For achieving very high purity on a smaller scale, preparative HPLC is a powerful option.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Incompatible mobile phase pH with the analyte's pKa.- Column overload.- Column degradation. | - Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.- Reduce the sample concentration or injection volume.- Use a new column or a column with a different stationary phase. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Use fresh, high-purity mobile phase solvents.- Flush the injector and sample loop thoroughly between injections.- Run a blank gradient to identify the source of contamination. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate.- Temperature variations. | - Ensure the mobile phase is well-mixed and degassed.- Check the HPLC pump for leaks or pressure fluctuations.- Use a column oven to maintain a constant temperature. |
Purification Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form During Recrystallization | - The solution is not supersaturated.- The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound. |
| Oily Product Obtained After Recrystallization | - The chosen solvent is not ideal.- The presence of impurities that lower the melting point. | - Try a different solvent or a solvent mixture.- Perform a preliminary purification step, such as a simple filtration or a short column, before recrystallization. |
| Poor Separation in Column Chromatography | - Inappropriate solvent system (mobile phase).- Column overloading.- Improper column packing. | - Perform thin-layer chromatography (TLC) to determine the optimal solvent system.- Use a larger column or reduce the amount of sample loaded.- Ensure the column is packed uniformly without any cracks or channels. |
Data Presentation
Table 1: Purity Analysis of a this compound Sample Before and After Purification
| Analytical Method | Parameter | Crude Sample | After Recrystallization | After Column Chromatography |
| HPLC-UV (220 nm) | Purity (%) | 92.5 | 98.7 | 99.5 |
| Impurity A (%) | 3.2 | 0.5 | 0.1 | |
| Impurity B (%) | 1.8 | 0.3 | < 0.1 | |
| Other Impurities (%) | 2.5 | 0.5 | 0.3 | |
| qNMR (¹H) | Purity (mol/mol %) | 91.8 | 98.5 | 99.3 |
| GC-MS (Headspace) | Residual Dichloromethane (ppm) | 1500 | 250 | < 50 |
| Residual Ethyl Acetate (B1210297) (ppm) | 800 | 150 | < 50 |
Experimental Protocols
Protocol 1: Identification of Impurities by HPLC-UV
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Column Preparation: Prepare a slurry of silica gel in the initial mobile phase and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound sample in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (B92381) (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by prior TLC analysis.
-
Fraction Collection: Collect fractions of the eluent and analyze each fraction by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the identification and characterization of impurities in a this compound sample.
Caption: A typical workflow for the purification of a crude this compound sample.
Technical Support Center: Storage and Handling of 6-Hydroxytropinone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the prevention of 6-Hydroxytropinone degradation during storage. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your research material.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the storage and handling of this compound.
Q1: My solid this compound has changed color. What is the cause and what should I do?
A: Discoloration of solid this compound is a potential indicator of degradation, likely due to oxidation or exposure to light.
Troubleshooting Steps:
-
Review Storage Conditions: Verify that the compound has been stored in a tightly sealed container, protected from light, and at the recommended low temperature.
-
Assess Purity: If discoloration is observed, it is crucial to re-assess the purity of the material using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
-
Prevent Future Issues: For future storage, ensure the container is purged with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen.
Q2: I am observing unexpected peaks in the HPLC analysis of my this compound solution. What could be the cause?
A: The appearance of new peaks in an HPLC chromatogram typically indicates the presence of degradation products. The degradation of tropane (B1204802) alkaloids like this compound can be accelerated by several factors.
Troubleshooting Steps:
-
Examine Storage of Solution: Aqueous solutions of tropinone, a related compound, are not recommended for storage for more than one day.[1] It is likely that this compound in solution also has limited stability. Prepare solutions fresh whenever possible.
-
Check Solvent Purity: Impurities in the solvent can catalyze degradation. Always use high-purity, HPLC-grade solvents for preparing solutions.
-
Evaluate pH of the Solution: The pH of the solution can significantly impact the stability of tropane alkaloids. Acidic or basic conditions can promote hydrolysis. Neutral to slightly acidic conditions are generally preferred.
-
Consider Thermal Degradation: If solutions were exposed to elevated temperatures, thermal degradation may have occurred.
Q3: What are the primary degradation pathways for this compound?
A: Based on the structure of this compound and general knowledge of tropane alkaloid stability, the primary degradation pathways are likely to be:
-
Oxidation: The tertiary amine and the hydroxyl group in the 6-position are susceptible to oxidation.[1]
-
Hydrolysis: The ester-like character of the bicyclic system can be susceptible to hydrolysis under acidic or basic conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.
-
Thermal Degradation: High temperatures can accelerate all degradation pathways.
Storage Recommendations
To minimize degradation, this compound should be stored under controlled conditions. The following table summarizes the recommended storage conditions for both solid and solution forms.
| Form | Storage Condition | Temperature | Atmosphere | Light Condition | Container |
| Solid | Long-term | -20°C[1] | Inert Gas (Argon or Nitrogen) | Protected from light (Amber vial) | Tightly sealed |
| Short-term | 2-8°C | Inert Gas (Argon or Nitrogen) | Protected from light (Amber vial) | Tightly sealed | |
| Solution | General Use | Prepare fresh | N/A | Protected from light | Tightly sealed vial |
Experimental Protocols
To assess the stability of this compound and identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions.
Protocol for Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water (HPLC grade)
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with UV or PDA detector
-
LC-MS system for identification of degradation products
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation (Solid): Place solid this compound in an oven at 70°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Thermal Degradation (Solution): Incubate the stock solution at 70°C for 48 hours.
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.
-
Characterize any significant degradation products using LC-MS to determine their mass and potential structure.
-
Stability-Indicating HPLC Method
Objective: To develop a method capable of separating this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 5% to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 210 nm) or PDA to monitor multiple wavelengths. |
| Injection Volume | 10 µL |
Note: This is a starting point, and the method will require optimization and validation for your specific application.
Visualizing Degradation Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the potential degradation pathways and the experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Method Refinement for Increasing the Stereoselectivity of 6-Hydroxytropinone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Hydroxytropinone. The focus is on refining experimental methods to enhance stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high stereoselectivity during the synthesis of this compound?
The primary stereochemical challenge in this compound synthesis is the selective formation of a specific stereoisomer at the C6 position. The tropane (B1204802) scaffold's bicyclic nature can lead to the formation of diastereomers (6α-hydroxy and 6β-hydroxy) and, depending on the synthetic route, enantiomers. Controlling both the relative (diastereo-) and absolute (enantio-) stereochemistry is crucial for obtaining the desired biologically active isomer.
Q2: What are the principal strategies for controlling the stereochemistry at the C6 position of this compound?
The key strategies for controlling stereoselectivity at the C6 position include:
-
Enzymatic Reduction: While more commonly applied to the C3 ketone of tropinone (B130398), enzymatic systems can offer high stereoselectivity.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the tropinone scaffold can direct the stereochemical outcome of the hydroxylation step. The auxiliary is subsequently removed.
-
Asymmetric Catalysis: The use of chiral catalysts, such as metal complexes with chiral ligands, can create a chiral environment that favors the formation of one stereoisomer over others.
-
Substrate Control: Utilizing a chiral starting material or introducing a chiral center early in the synthesis can influence the stereochemistry of subsequent steps. A prominent method involves the enantioselective deprotonation of tropinone to form a chiral enolate, which then reacts with an electrophile to introduce the hydroxyl group stereoselectively.[1][2][3]
Q3: How can I analyze the stereochemical purity of my this compound product?
The stereochemical purity (diastereomeric ratio and enantiomeric excess) of this compound can be determined using the following analytical techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and effective method for separating and quantifying enantiomers and diastereomers.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H NMR can often distinguish between diastereomers, chiral shift reagents may be required to resolve the signals of enantiomers.
-
Gas Chromatography (GC) with a Chiral Stationary Phase: This technique is also suitable for the separation and quantification of volatile stereoisomers.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity (Mixture of 6α- and 6β-hydroxy Isomers)
Possible Causes:
-
Non-selective Reagents: The hydroxylating agent may not be sterically demanding enough to differentiate between the two faces of the tropinone enolate.
-
Reaction Temperature: Higher reaction temperatures can lead to a loss of selectivity by providing enough energy to overcome the activation energy barrier for the formation of the undesired diastereomer.
-
Enolate Geometry: The geometry of the tropinone enolate (E vs. Z) can influence the facial selectivity of the electrophilic attack.
Solutions:
-
Choice of Hydroxylating Agent: Employ sterically bulkier and more stereoselective hydroxylating agents.
-
Optimize Reaction Temperature: Lowering the reaction temperature often improves diastereoselectivity.
-
Control Enolate Formation: The conditions for enolate formation (base, solvent, temperature) should be carefully controlled to favor the formation of a single enolate geometry.
Issue 2: Low Enantioselectivity in Asymmetric Synthesis
Possible Causes:
-
Suboptimal Chiral Ligand/Auxiliary: The chosen chiral ligand or auxiliary may not be providing sufficient steric hindrance or electronic influence to effectively control the stereochemical outcome.
-
Impurities in Catalyst or Reagents: Trace impurities can poison the catalyst or interfere with the chiral environment.
-
Incorrect Catalyst Loading: An inappropriate catalyst-to-substrate ratio can lead to a decrease in enantioselectivity.
-
Presence of Water: Moisture can deactivate the catalyst and reduce enantioselectivity, especially in reactions involving organometallic reagents.
Solutions:
-
Screen Chiral Ligands/Auxiliaries: Test a variety of chiral ligands or auxiliaries to find the optimal one for the specific transformation.
-
Ensure High Purity of Reagents: Use freshly purified solvents and reagents.
-
Optimize Catalyst Loading: Perform a systematic study to determine the optimal catalyst loading.
-
Maintain Anhydrous Conditions: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) and use dry solvents and glassware.
Quantitative Data Summary
The following table summarizes the reported enantioselectivity for the deprotonation of tropinone to form a chiral lithium enolate, a key intermediate for the stereoselective synthesis of 6-hydroxylated tropanes.
| Chiral Amine | Additive | Enantiomeric Excess (ee) of Enolate | Reference |
| (R,R)-bis(α-methylbenzyl)amine | None | 40% | Majewski & Lazny, 1995 |
| (R,R)-bis(α-methylbenzyl)amine | LiCl (1 equiv.) | up to 95% | Majewski & Lazny, 1995 |
| Chiral Lithium Amides (various) | - | Modest enantioselectivity | Majewski & Zheng, 1992 |
Experimental Protocols
Key Experiment: Enantioselective Deprotonation of Tropinone
This protocol describes the generation of a chiral lithium enolate from tropinone, which is a crucial step for the stereoselective introduction of a substituent at the C6 position.
Materials:
-
Tropinone
-
Chiral Amine (e.g., (R,R)-bis(α-methylbenzyl)amine hydrochloride)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Quenching agent (e.g., an electrophile for hydroxylation)
Procedure:
-
Preparation of the Chiral Lithium Amide:
-
In a flame-dried, two-necked flask under an argon atmosphere, suspend the chiral amine hydrochloride in anhydrous THF.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add two equivalents of n-BuLi dropwise to the suspension.
-
Stir the mixture at -78 °C for 30 minutes to generate the chiral lithium amide.
-
-
Enolate Formation:
-
In a separate flame-dried flask under argon, dissolve tropinone in anhydrous THF.
-
Add one equivalent of anhydrous LiCl to the tropinone solution and stir until dissolved.
-
Cool the tropinone solution to -78 °C.
-
Slowly transfer the pre-formed chiral lithium amide solution to the tropinone solution via a cannula.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete enolate formation.
-
-
Reaction with Electrophile (Conceptual for Hydroxylation):
-
The chiral lithium enolate is now ready to be reacted with a suitable electrophilic oxygen source to introduce the hydroxyl group at the C6 position. The choice of electrophile and reaction conditions will determine the diastereoselectivity of the hydroxylation.
-
Visualizations
Caption: General pathway for stereoselective this compound synthesis.
Caption: Troubleshooting workflow for low stereoselectivity.
Caption: Key parameters influencing stereoselectivity.
References
Addressing inconsistent results in bioassays with 6-Hydroxytropinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in bioassays involving 6-Hydroxytropinone. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected biological activities?
This compound is a tropane (B1204802) alkaloid, a class of naturally occurring compounds known for their diverse pharmacological effects.[1][2] Structurally related to other tropane alkaloids like atropine (B194438) and cocaine, this compound is anticipated to interact with the central nervous system.[3][4] Its biological activities are thought to include neuroprotective, antimicrobial, and analgesic properties, primarily through modulation of dopaminergic and serotonergic neurotransmitter systems.[5]
Q2: Why am I seeing high variability between my replicate wells?
High variability in bioassays can stem from several factors unrelated to the compound itself. Common causes include:
-
Pipetting Errors: Inconsistent volumes of reagents or compound across wells.
-
Cell Plating Inconsistency: Uneven cell distribution in the wells.
-
Edge Effects: Evaporation and temperature fluctuations in the outer wells of a microplate.
-
Reagent Instability: Degradation of reagents, including this compound, over the course of the experiment.
-
Cell Health: Variations in cell viability and passage number.
Q3: My bioassay is showing a very low or no signal. What could be the issue?
A weak or absent signal can be due to a variety of factors:
-
Suboptimal Assay Conditions: Incorrect pH, temperature, or incubation time.
-
Compound Concentration: The concentration of this compound may be too low to elicit a response.
-
Inactive Compound: The compound may have degraded due to improper storage or handling.
-
Incorrect Wavelength/Filter Settings: Instrument settings may not be optimal for the assay's detection method.
-
Cell Line/Target Incompatibility: The chosen cell line or target enzyme may not be responsive to this compound.
Q4: I am observing a high background signal in my assay. What are the likely causes?
High background can mask the true signal from your compound. Potential reasons include:
-
Contaminated Reagents: Buffers or media may be contaminated with substances that interfere with the assay.
-
Autofluorescence/Autoluminescence: The compound itself or components of the assay media may be inherently fluorescent or luminescent.
-
Non-specific Binding: this compound or other reagents may be binding non-specifically to the assay components.
-
High Endogenous Activity: In cell-based assays, the cell line may have high basal activity of the target pathway.
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before and during seeding. After plating, gently swirl the plate to ensure even distribution. |
| Edge effects on microplates. | Avoid using the outermost wells for experimental samples. Fill these wells with sterile media or PBS to maintain humidity. | |
| Variation in compound concentration due to pipetting. | Use calibrated pipettes and pre-wet the tips. Prepare a master mix of the final compound dilution to add to the wells. | |
| Low Signal or No Response | Low cell viability or passage number too high. | Use cells with high viability (>95%) and within a consistent, low passage number range. |
| Insufficient incubation time with this compound. | Perform a time-course experiment to determine the optimal incubation period for the desired effect. | |
| Compound instability in culture medium. | Prepare fresh dilutions of this compound for each experiment. Assess compound stability in media over the experiment's duration if possible. | |
| High Background Signal | Media components interfering with the assay. | Test for interference by running the assay with media alone. Consider using a different type of media if necessary. |
| Autofluorescence of this compound. | Measure the fluorescence of this compound at the assay's excitation and emission wavelengths in a cell-free system. | |
| High basal signaling in the chosen cell line. | Select a cell line with a lower endogenous activity of the target pathway or use serum-starvation to reduce basal signaling before compound addition. |
Inconsistent Results in Enzyme Inhibition Assays
| Problem | Potential Cause | Recommended Solution |
| Irreproducible IC50 Values | Incorrect enzyme or substrate concentration. | Ensure enzyme concentration is in the linear range of the assay and substrate concentration is at or below the Km for competitive inhibitors. |
| Time-dependent inhibition. | Pre-incubate the enzyme with this compound for varying durations before adding the substrate to check for time-dependent effects. | |
| Compound precipitation at high concentrations. | Visually inspect the wells for any precipitation. Determine the solubility of this compound in the assay buffer. | |
| Low Signal Window | Insufficient enzyme activity. | Optimize enzyme concentration and assay conditions (pH, temperature) to achieve a robust signal-to-background ratio. |
| Substrate inhibition. | Perform a substrate titration curve to ensure the concentration used is not causing substrate inhibition. | |
| High Variability in Replicates | Inaccurate serial dilutions of this compound. | Prepare fresh serial dilutions for each experiment using calibrated pipettes and ensure thorough mixing at each step. |
| Pipetting errors during reagent addition. | Prepare a master mix for all common reagents to be added to each well to minimize pipetting variability. |
Quantitative Data for Tropane Alkaloids
Specific quantitative bioactivity data for this compound is not extensively available in public literature. However, data from structurally similar tropane alkaloids can provide an indication of expected potency.
| Compound | Bioassay Type | Target | Cell Line / Organism | Reported Value (IC50/MIC) |
| Atropine | Anticonvulsant | - | In vivo (mouse) | ED50: 10-20 mg/kg |
| Scopolamine | Anticholinergic | Muscarinic Acetylcholine Receptors | - | - |
| Hyoscyamine | Anticonvulsant | - | In vivo (mouse) | ED50: > 160 mg/kg |
| Cocaine | Dopamine Reuptake Inhibition | Dopamine Transporter (DAT) | - | Ki: ~250 nM |
| Benzatropine | Dopamine Reuptake Inhibition | Dopamine Transporter (DAT) | - | IC50: ~130 nM |
| Various Tropane Alkaloids | Antimicrobial | Various Bacteria | Staphylococcus aureus, E. coli | MIC: 12.5 to 250 µg/mL |
| Various Tropane Alkaloids | Neuroprotective | Acetylcholinesterase | - | IC50: 9.8 ± 0.62 µg/mL |
Experimental Protocols
General Protocol for a Cell-Based Neuroprotection Assay (e.g., against Oxidative Stress)
-
Cell Culture and Seeding:
-
Culture a relevant neuronal cell line (e.g., SH-SY5Y) in appropriate media.
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate for a predetermined pre-treatment time (e.g., 1-2 hours).
-
-
Induction of Oxidative Stress:
-
Prepare a solution of an oxidative stress-inducing agent (e.g., hydrogen peroxide or 6-hydroxydopamine) in the cell culture medium.
-
Add the inducing agent to the wells already containing this compound.
-
Include a positive control (cells with the inducing agent but without the compound) and a negative control (cells with medium only).
-
Incubate for an optimal duration to induce cell death (e.g., 24 hours).
-
-
Cell Viability Assessment:
-
Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Follow the manufacturer's protocol for the chosen viability assay.
-
Read the plate on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the negative control (100% viability) and the positive control (0% protection).
-
Plot the percentage of neuroprotection against the concentration of this compound.
-
Calculate the EC50 value, which is the concentration of the compound that provides 50% of the maximum neuroprotective effect.
-
General Protocol for an Antimicrobial Susceptibility Test (Broth Microdilution)
-
Preparation of Inoculum:
-
Culture the bacterial strain of interest in a suitable broth medium overnight.
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using sterile broth.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway for Neuroprotection by this compound
Tropane alkaloids are known to interact with dopaminergic and serotonergic systems. The diagram below illustrates a hypothetical neuroprotective signaling pathway that could be modulated by this compound, leading to the inhibition of apoptosis.
Hypothetical neuroprotective signaling pathway of this compound.
General Experimental Workflow for Bioassay Troubleshooting
This workflow provides a logical approach to diagnosing and resolving inconsistent bioassay results.
A systematic workflow for troubleshooting inconsistent bioassay results.
References
Technical Support Center: Scaling Up 6-Hydroxytropinone Production for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of 6-Hydroxytropinone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate a smooth transition from bench-scale synthesis to preclinical batch production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for producing this compound on a larger scale?
A1: The most prevalent and scalable approach involves a two-step process. First, the synthesis of the precursor, tropinone (B130398), is achieved via the well-established Robinson-Schöpf reaction. This is followed by a stereoselective hydroxylation of the tropinone core to introduce the hydroxyl group at the C6 position.
Q2: What are the critical parameters to control during the scale-up of the Robinson-Schöpf reaction for tropinone synthesis?
A2: Key parameters for a successful and high-yield Robinson-Schöpf reaction at scale include strict pH control (ideally buffered around pH 7), slow and controlled addition of reactants to manage the exothermic nature of the reaction, and efficient stirring to ensure homogeneity. The choice of dicarboxylic acid source (e.g., acetonedicarboxylic acid) is also crucial for achieving good yields[1].
Q3: What are the main challenges in purifying this compound?
A3: The primary purification challenges include separating this compound from unreacted tropinone, over-hydroxylated byproducts, and other stereoisomers that may form during the synthesis. Due to their similar polarities, a combination of pH adjustment-based liquid-liquid extraction and column chromatography is often necessary for achieving high purity[2].
Q4: What analytical techniques are recommended for in-process control and final product analysis?
A4: For in-process control, Thin Layer Chromatography (TLC) is a rapid and effective tool. For final product purity assessment and impurity profiling, High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the gold standard. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry are essential for structural confirmation and characterization of the final product and any isolated impurities[3][4].
Q5: What are the recommended storage conditions for this compound?
A5: this compound is a crystalline solid and should be stored in a well-sealed container in a cool, dry, and dark place to prevent degradation. For long-term storage, refrigeration (2-8 °C) is recommended. Stability studies should be conducted under ICH guidelines to establish a formal re-test period.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Tropinone Synthesis (Robinson-Schöpf Reaction) | - Incorrect pH of the reaction mixture.- Inefficient mixing or localized heating.- Poor quality of starting materials (succinaldehyde, methylamine (B109427), acetonedicarboxylic acid). | - Carefully buffer the reaction mixture to maintain a pH between 7.0 and 8.0.[1]- Utilize a jacketed reactor with overhead stirring for efficient heat dissipation and mixing.- Ensure the purity of all starting materials before use. |
| Incomplete Hydroxylation of Tropinone | - Insufficient amount of hydroxylating agent.- Suboptimal reaction temperature or time.- Deactivation of the catalyst (if applicable). | - Perform small-scale experiments to optimize the stoichiometry of the hydroxylating agent.- Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and temperature.- If using a catalyst, ensure it is fresh and handled under appropriate conditions. |
| Formation of Multiple Byproducts in Hydroxylation Step | - Over-oxidation of the tropinone ring.- Non-selective reaction conditions leading to multiple isomers. | - Carefully control the addition of the oxidizing agent.- Explore different solvent systems and reaction temperatures to improve selectivity.- Consider using a stereoselective catalyst if a specific isomer is desired. |
| Difficulty in Separating this compound from Tropinone | - Similar polarities of the two compounds. | - Employ an initial acid-base liquid-liquid extraction to remove a significant portion of the more basic tropinone.- Utilize a high-resolution silica (B1680970) gel column for chromatography with a carefully optimized solvent gradient (e.g., dichloromethane (B109758)/methanol (B129727) with a small percentage of ammonium (B1175870) hydroxide). |
| Product is an Oil/Gum and Fails to Crystallize | - Presence of residual solvents.- Minor impurities inhibiting crystallization. | - Ensure complete removal of solvents under high vacuum, potentially with gentle heating.- Attempt recrystallization from a different solvent system.- If impurities are suspected, re-purify the material using column chromatography. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of Tropinone via Robinson-Schöpf Reaction
Materials:
-
Succinaldehyde (B1195056) (1.0 eq)
-
Methylamine hydrochloride (1.2 eq)
-
Acetonedicarboxylic acid (1.1 eq)
-
Sodium phosphate (B84403) buffer (0.5 M, pH 7.2)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521) solution (50% w/v)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a jacketed reactor equipped with an overhead stirrer and a dropping funnel, dissolve acetonedicarboxylic acid in the sodium phosphate buffer.
-
Cool the solution to 0-5 °C.
-
In a separate vessel, prepare a solution of succinaldehyde and methylamine hydrochloride in water.
-
Slowly add the succinaldehyde-methylamine solution to the reactor over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 48 hours, monitoring the progress by TLC.
-
Once the reaction is complete, acidify the mixture to pH 1-2 with concentrated hydrochloric acid.
-
Heat the mixture to 80-90 °C for 4-6 hours to effect decarboxylation. Monitor CO₂ evolution.
-
Cool the reaction mixture to room temperature and basify to pH 12-13 with 50% sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tropinone.
Protocol 2: Hydroxylation of Tropinone to this compound
Materials:
-
Tropinone (1.0 eq)
-
Suitable hydroxylating agent (e.g., a peroxy acid or a metal-based oxidant)
-
Appropriate solvent (e.g., dichloromethane, acetic acid)
-
Sodium bicarbonate solution (saturated)
-
Brine
Procedure:
-
Dissolve tropinone in the chosen solvent in a suitable reactor.
-
Cool the solution to the optimized temperature (e.g., 0 °C).
-
Slowly add the hydroxylating agent, maintaining the temperature.
-
Monitor the reaction by TLC or HPLC until the desired conversion is achieved.
-
Quench the reaction by adding a suitable quenching agent (e.g., sodium sulfite (B76179) solution if a peroxy acid was used).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 3: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonium hydroxide (concentrated)
Procedure:
-
Prepare a slurry of silica gel in the starting eluent (e.g., 100% DCM).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of DCM.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH). A small amount of ammonium hydroxide (e.g., 0.1-0.5%) can be added to the mobile phase to reduce tailing.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure this compound and concentrate under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Representative Yield and Purity Data for the Synthesis of this compound
| Step | Scale | Typical Yield (%) | Purity (by HPLC, %) |
| Tropinone Synthesis | 10 g | 75-85 | >95 |
| 100 g | 70-80 | >95 | |
| 1 kg | 65-75 | >95 | |
| Hydroxylation | 10 g | 60-70 | ~80-90 (crude) |
| 100 g | 55-65 | ~80-90 (crude) | |
| 1 kg | 50-60 | ~80-90 (crude) | |
| Purification | 10 g | 85-95 (of pure fractions) | >98 |
| 100 g | 80-90 (of pure fractions) | >98 | |
| 1 kg | 75-85 (of pure fractions) | >98 |
Table 2: HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Visualizations
Caption: Workflow for the scaled-up production and purification of this compound.
References
Validation & Comparative
Comparative analysis of 6-Hydroxytropinone versus other tropane alkaloids
This guide provides a comprehensive comparison of 6-Hydroxytropinone against other well-characterized tropane (B1204802) alkaloids, primarily focusing on representatives from the two major classes: ecgonine (B8798807) derivatives (e.g., cocaine) and tropine (B42219) derivatives (e.g., scopolamine (B1681570) and atropine). The analysis is intended for researchers, scientists, and drug development professionals, offering objective data, detailed experimental protocols, and pathway visualizations to support further research and development.
Tropane alkaloids are a class of bicyclic alkaloids known for their significant pharmacological properties.[1] They are secondary metabolites found predominantly in plants of the Solanaceae and Erythroxylaceae families.[1][2] These compounds are structurally defined by the presence of a tropane ring (8-azabicyclo[3.2.1]octane).[2][3] While all share this core structure, substitutions on the ring lead to vastly different biological activities, ranging from anticholinergic effects to central nervous system stimulation.
This guide focuses on this compound, a tropinone (B130398) derivative characterized by a hydroxyl group at the 6β position. Unlike the more extensively studied tropane alkaloids, this compound is primarily recognized as a key synthetic intermediate in the production of other pharmaceuticals, such as anisodamine, an antagonist of nicotinic acetylcholine (B1216132) receptors. This comparison will highlight its distinct characteristics relative to established tropane alkaloids that target monoamine transporters or muscarinic acetylcholine receptors.
Chemical Structures
The fundamental tropane scaffold allows for diverse chemical modifications that dictate pharmacological activity.
-
This compound: A tropinone derivative with a hydroxyl group at the 6-position and a ketone at the 3-position. Its chemical formula is C₈H₁₃NO₂.
-
Cocaine: An ester of benzoic acid and ecgonine, it is a potent central nervous system stimulant.
-
Scopolamine: An ester of tropic acid and scopine, it acts as a competitive antagonist at muscarinic acetylcholine receptors.
Comparative Biological Activity and Receptor Binding
The primary pharmacological divergence among tropane alkaloids stems from their differential affinities for various neuroreceptors. Cocaine and its analogs primarily interact with monoamine transporters, while scopolamine and atropine (B194438) target muscarinic acetylcholine receptors. This compound is a precursor to drugs that target nicotinic acetylcholine receptors, highlighting a third distinct mechanism of action within the broader tropane alkaloid family.
Data Presentation: Comparative Pharmacological Profiles
The following tables summarize quantitative binding affinity data (Ki, nM) from preclinical studies, offering a direct comparison between established tropane alkaloids and new synthetic derivatives.
Table 1: Comparative Binding Affinities (Ki, nM) at Monoamine Transporters This table highlights the affinity of cocaine and its derivatives for the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. High affinity (low Ki value) for DAT is characteristic of the stimulant properties of cocaine.
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| Known Drugs | |||
| Cocaine | 100 - 300 | 200 - 500 | 300 - 600 |
| New Derivatives | |||
| Derivative A (PTT) | ~15 | > 1000 | > 1000 |
| Derivative B | 5 - 15 | 50 - 100 | 100 - 200 |
| Derivative C | 50 - 100 | 10 - 25 | 200 - 400 |
| This compound | Data not available | Data not available | Data not available |
| Data sourced from BenchChem's comparative guide. |
Table 2: Comparative Binding Affinities (Ki, nM) at Muscarinic Acetylcholine Receptors (mAChRs) This table showcases the potent anticholinergic activity of atropine and scopolamine, which act as antagonists at various subtypes of muscarinic acetylcholine receptors.
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| Known Drugs | |||||
| Atropine | 1 - 5 | 5 - 15 | 1 - 5 | 2 - 10 | 5 - 20 |
| Scopolamine | 0.5 - 2 | 2 - 10 | 0.5 - 3 | 1 - 8 | 2 - 15 |
| New Derivatives | |||||
| Derivative D | 50 - 100 | > 1000 | > 1000 | > 1000 | > 1000 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Data sourced from BenchChem's comparative guide. | |||||
| Note: this compound is a known precursor for anisodamine, which functions as a nicotinic, not muscarinic, acetylcholine receptor antagonist. |
Signaling Pathway Diagrams
The distinct pharmacological profiles of these alkaloids can be visualized through their interaction with specific signaling pathways.
References
A Head-to-Head Comparison of Cocaine and 6-Hydroxytropinone on Dopamine Transporters: A Guide for Researchers
To our valued audience of researchers, scientists, and drug development professionals, please be advised that a comprehensive search of the scientific literature yielded no specific experimental data on the interaction of 6-Hydroxytropinone with the dopamine (B1211576) transporter (DAT). Therefore, a direct head-to-head comparison with cocaine is not possible at this time.
To fulfill the objective of providing a comparative guide, we will instead compare cocaine with Benztropine (B127874) , another tropane (B1204802) alkaloid that acts as a dopamine reuptake inhibitor but exhibits distinct pharmacological properties. This comparison will provide valuable insights into the structure-activity relationships of tropane-based compounds at the dopamine transporter.
Introduction
The dopamine transporter (DAT) is a crucial neuronal protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission. Its modulation is a key mechanism for both therapeutic interventions in neuropsychiatric disorders and the addictive properties of psychostimulants. Cocaine, a well-known psychostimulant, exerts its effects primarily by blocking the DAT.[1][2][3] This guide provides a detailed comparison of the effects of cocaine and benztropine on the dopamine transporter, supported by experimental data and methodologies.
Quantitative Comparison of DAT Inhibition
The following table summarizes the key quantitative parameters for the interaction of cocaine and benztropine with the dopamine transporter.
| Parameter | Cocaine | Benztropine | Reference |
| Binding Affinity (Ki, nM) | 100 - 600 | 10 - 50 | |
| Dopamine Uptake Inhibition (IC50, nM) | 200 - 1000 | 20 - 100 | [4] |
| Mechanism of Action | Competitive Inhibitor | Non-competitive/Allosteric-like Inhibitor | [5] |
Mechanism of Action at the Dopamine Transporter
Cocaine acts as a competitive inhibitor of the dopamine transporter. It binds to the DAT at a site that overlaps with the dopamine binding site, thereby physically blocking the reuptake of dopamine into the presynaptic neuron. This leads to an accumulation of dopamine in the synaptic cleft, resulting in enhanced and prolonged stimulation of postsynaptic dopamine receptors.
Benztropine and its analogs also inhibit dopamine uptake but are thought to interact with the DAT at a different site than cocaine. This suggests a non-competitive or allosteric-like mechanism of inhibition. While still preventing dopamine translocation, this different binding mode may contribute to the distinct behavioral profiles observed between cocaine and benztropine analogs.
Signaling Pathways and Experimental Workflows
The interaction of these compounds with the DAT initiates a cascade of downstream signaling events. The primary consequence is the potentiation of dopaminergic signaling.
Figure 1. Simplified signaling pathway of DAT inhibition.
A common experimental workflow to determine the potency of these compounds in inhibiting dopamine uptake is the radiolabeled dopamine uptake assay.
Figure 2. Experimental workflow for a dopamine uptake assay.
Detailed Experimental Protocols
Dopamine Transporter Binding Assay
This assay measures the affinity of a compound for the dopamine transporter.
Materials:
-
Rat striatal tissue homogenates or cells expressing DAT
-
Radioligand (e.g., [³H]WIN 35,428 or [¹²⁵I]RTI-55)
-
Test compounds (cocaine, benztropine) at various concentrations
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Wash buffer (ice-cold incubation buffer)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare tissue homogenates or cell membranes.
-
In a series of tubes, add the membrane preparation, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound or vehicle.
-
Incubate the mixture at room temperature or 4°C for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR12909).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed using non-linear regression to determine the Ki value for each test compound.
Dopamine Uptake Assay
This functional assay measures the ability of a compound to inhibit the transport of dopamine into cells or synaptosomes.
Materials:
-
Synaptosomes prepared from rat striatum or cells stably expressing DAT
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]Dopamine
-
Test compounds (cocaine, benztropine) at various concentrations
-
Inhibitors of other monoamine transporters (e.g., desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT) to ensure DAT-specific uptake.
-
Scintillation vials and cocktail
-
Filtration apparatus or 96-well plates with filters
-
Scintillation counter or microplate reader
Procedure:
-
Prepare synaptosomes or plate DAT-expressing cells.
-
Pre-incubate the synaptosomes or cells with varying concentrations of the test compound or vehicle for a defined period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine.
-
Allow the uptake to proceed for a short, linear period (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by rapid filtration and washing with ice-cold KRH buffer to remove extracellular [³H]Dopamine.
-
Lyse the cells or synaptosomes and measure the intracellular radioactivity using a scintillation counter.
-
Non-specific uptake is determined in the presence of a saturating concentration of a potent DAT inhibitor (e.g., 10 µM nomifensine) or at 4°C.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Analyze the data to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific dopamine uptake.
Conclusion
While a direct comparison with this compound is not feasible due to the absence of published data, the analysis of cocaine and benztropine reveals important structure-activity relationships for tropane-based DAT inhibitors. Cocaine's competitive inhibition at the dopamine binding site contrasts with the distinct interaction of benztropine, highlighting the potential for developing DAT inhibitors with different pharmacological profiles. Further research into novel tropane derivatives, including this compound, is warranted to expand our understanding of the molecular pharmacology of the dopamine transporter and to develop novel therapeutics for DAT-related disorders.
References
- 1. Synthesis, structure, dopamine transporter affinity, and dopamine uptake inhibition of 6-alkyl-3-benzyl-2-[(methoxycarbonyl)methyl]tropane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Binding of Tropane-Based Photoaffinity Ligands on the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 6- and 7- hydroxy-8-azabicyclo[3.2.1]octanes and their binding affinity for the dopamine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential binding of tropane-based photoaffinity ligands on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 6-Hydroxytropinone derivatives in comparison to the parent compound
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of bioactive compounds is paramount. This guide provides a comparative analysis of the efficacy of derivatives of the tropane (B1204802) alkaloid, 6-hydroxytropinone (B6363282), in relation to their parent compound. Due to a lack of direct comparative studies on this compound derivatives, this guide leverages data from a closely related compound, tropinone (B130398), to illustrate the potential for enhanced biological activity through chemical modification.
A key study in the field has demonstrated that derivatization of the tropinone scaffold can lead to a significant increase in cytotoxic activity against various human cancer cell lines. This suggests that similar enhancements in efficacy may be achievable for derivatives of this compound.
Comparative Cytotoxicity of Tropinone Derivatives
Research into the synthesis and cytotoxic evaluation of a series of tropinone derivatives has revealed that while the parent compound, tropinone, exhibits minimal activity, several of its derivatives show potent cytotoxic effects. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, were determined for these derivatives against five human cancer cell lines.
| Compound | Cytotoxic Activity (IC50 in μM) | ||||
| HL-60 | A-549 | SMMC-7721 | MCF-7 | SW480 | |
| Tropinone | >40 | >40 | >40 | >40 | >40 |
| Derivative 1 | 13.62 | 16.78 | 14.24 | 16.57 | 11.95 |
| Derivative 6 | 3.39 | 13.59 | 6.65 | 13.09 | 12.38 |
| Derivative 9 | 18.97 | 29.23 | 28.90 | 21.14 | 19.79 |
| Cisplatin (DDP) | Not Reported | Not Reported | 13.86 | Not Reported | Not Reported |
Table 1: This table summarizes the IC50 values of tropinone and its derivatives against five human cancer cell lines. A lower IC50 value indicates greater cytotoxic potency. Data from a study on tropinone derivatives is used as a proxy due to the lack of available data on this compound derivatives.
The data clearly indicates that derivatives 1, 6, and 9 are significantly more potent than the parent tropinone. Notably, derivative 6 demonstrated the highest potency across all tested cell lines, even surpassing the efficacy of the established chemotherapy drug, cisplatin, against the SMMC-7721 liver cancer cell line.[1][2]
Experimental Protocols
The evaluation of the cytotoxic activity of the tropinone derivatives was conducted using the MTS assay, a colorimetric method for assessing cell viability.
MTS Assay Protocol
-
Cell Preparation: Human cancer cell lines (HL-60, A-549, SMMC-7721, MCF-7, and SW480) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Dilution: The test compounds were dissolved in DMSO to create stock solutions, which were then serially diluted with the culture medium to the desired concentrations.
-
Cell Treatment: The cultured cells were seeded in 96-well plates and treated with the various concentrations of the tropinone derivatives.
-
Incubation: The treated cells were incubated for 48 hours.
-
MTS Reagent Addition: Following incubation, 20 μL of MTS solution was added to each well, and the plates were incubated for an additional 4 hours.
-
Absorbance Measurement: The absorbance at 490 nm was measured using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the resulting dose-response curves.
Signaling Pathways of Tropane Alkaloids
Tropane alkaloids, including this compound, are known to exert their biological effects by interacting with various cellular signaling pathways. A primary mechanism of action for many tropane alkaloids is the modulation of nicotinic and muscarinic acetylcholine (B1216132) receptors.[3][4] This interaction can lead to a cascade of downstream signaling events within the cell.
Caption: Tropane alkaloid interaction with a G-protein coupled receptor.
The binding of a this compound derivative to a G-protein coupled acetylcholine receptor can initiate a signaling cascade. This involves the activation of a G-protein, which in turn modulates the levels of intracellular second messengers. These second messengers then trigger a variety of cellular responses, which can include the cytotoxic effects observed in cancer cells.
References
- 1. Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Analytical Methods for 6-Hydroxytropinone Detection
A Note on Cross-Validation Data: Direct cross-validation studies comparing multiple analytical methods for the specific quantification of 6-Hydroxytropinone are not extensively available in peer-reviewed literature. This guide, therefore, presents a comparative framework based on the established performance of these techniques for structurally related tropane (B1204802) alkaloids and other small molecules. The experimental data summarized herein is representative and intended to guide researchers in selecting and validating an appropriate method for their specific needs.
Introduction
This compound is a tropane alkaloid and a key intermediate in the biosynthesis of other significant alkaloids. Accurate and precise quantification of this compound is crucial in various research and development settings, including metabolic engineering, pharmaceutical process monitoring, and forensic analysis. The selection of an appropriate analytical method is contingent upon factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This guide provides a comparative overview of three common analytical techniques for the detection and quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, the principles of an Enzyme-Linked Immunosorbent Assay (ELISA) are discussed as a potential high-throughput screening method.
Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of small molecules like this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| **Linearity (R²) ** | > 0.995 | > 0.998 | > 0.997 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 90 - 110% |
| Precision (% RSD) | < 5% | < 3% | < 10% |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.01-1 ng/mL | ~1-10 ng/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~0.05-5 ng/mL | ~5-20 ng/mL |
| Sample Throughput | Moderate | High | Moderate |
| Selectivity | Good | Excellent | Very Good |
| Cost | Low | High | Medium |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a robust and cost-effective technique suitable for routine quantification of this compound in relatively clean sample matrices.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) formate (B1220265) at pH 3.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV absorbance maximum of this compound (requires experimental determination, likely in the range of 200-220 nm).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare calibration standards.
-
Sample Preparation: The sample preparation will depend on the matrix. For aqueous samples, direct injection after filtration may be possible. For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.
3. Analysis:
-
Inject the standards and samples into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the analyte using a calibration curve constructed from the peak areas of the standards.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for trace-level quantification of this compound in complex biological matrices.[1]
1. Instrumentation and Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 or HILIC column with appropriate dimensions for the LC system.
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Positive ESI.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific to this compound. An internal standard (e.g., a deuterated analog) should be used for accurate quantification.
2. Standard and Sample Preparation:
-
Standard and Sample Preparation: Similar to HPLC-UV, but with the addition of an internal standard to all samples and standards prior to any extraction steps. Protein precipitation followed by centrifugation is a common sample preparation technique for biological fluids.
3. Analysis:
-
Inject the prepared samples and standards.
-
Quantify this compound based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For tropane alkaloids like this compound, derivatization is often required to improve volatility and thermal stability.[2][3]
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to ensure good separation.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound.
2. Derivatization, Standard, and Sample Preparation:
-
Derivatization: The hydroxyl group of this compound needs to be derivatized, for example, by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase its volatility.[2]
-
Standard and Sample Preparation: After extraction from the sample matrix (e.g., by LLE), the dried extract is reconstituted in a derivatization reagent and heated. The derivatized sample is then injected into the GC-MS.
3. Analysis:
-
Analyze the derivatized samples and standards.
-
Quantify the analyte based on the peak area of a specific ion against a calibration curve.
Immunoassay as a Screening Tool
An Enzyme-Linked Immunosorbent Assay (ELISA) could be developed as a high-throughput screening method for this compound. Given that this compound is a small molecule, a competitive ELISA format would be the most appropriate approach.
In a competitive ELISA for this compound, a known amount of enzyme-labeled this compound would compete with the this compound in the sample for binding to a limited number of specific antibody-coated wells. The signal produced would be inversely proportional to the concentration of this compound in the sample. While ELISA offers high throughput and can be very sensitive, its development requires the production of specific antibodies and is generally less specific than chromatographic methods.
Visualizing the Methodologies
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for this compound detection.
Comparison of Analytical Principles
This diagram illustrates the fundamental principles of the three discussed chromatographic methods.
Conclusion
The choice of an analytical method for this compound detection should be guided by the specific requirements of the study. For routine analysis where high sensitivity is not paramount, HPLC-UV offers a cost-effective and reliable option. For trace-level quantification in complex matrices, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. GC-MS provides an alternative, particularly when dealing with volatile compounds, though it often necessitates a derivatization step for polar molecules like this compound. While an ELISA is not a primary quantitative tool in the same vein as chromatographic methods, its potential for high-throughput screening should not be overlooked. A thorough method validation is critical regardless of the chosen technique to ensure data accuracy and reliability.
References
- 1. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Vivo Validation of 6-Hydroxytropinone's Cognitive-Enhancing Effects: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the in vivo cognitive-enhancing effects of 6-Hydroxytropinone against established nootropic agents. The following data and experimental protocols are intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a cognitive enhancer.
Executive Summary
Preliminary in vivo research suggests that this compound, a tropane (B1204802) alkaloid, holds promise as a cognitive-enhancing agent. Studies in murine models of stress-induced cognitive decline have indicated its potential to improve memory and learning. This guide presents available data on this compound and compares it with the well-documented effects of scopolamine (B1681570) (as a model for cognitive impairment), donepezil, and piracetam (B1677957) in established behavioral paradigms for assessing cognitive function in rodents.
Comparative Analysis of Cognitive Performance
The following tables summarize the quantitative data from in vivo studies on this compound and comparator compounds. The data is organized by the behavioral test used to assess cognitive function.
Note on this compound Data: While a study in the journal Neuropharmacology has been cited regarding the positive effects of this compound on memory and learning in mice with stress-induced cognitive decline, specific quantitative data from this publication was not available at the time of this guide's compilation. The subsequent sections will focus on comparative data for established nootropics to provide a framework for evaluating future data on this compound.
Morris Water Maze (Spatial Learning and Memory)
The Morris Water Maze (MWM) is a widely used test to assess spatial learning and memory. The primary metric is the escape latency, the time it takes for the animal to find a hidden platform in a pool of water.
| Compound | Animal Model | Dosing | Key Findings |
| Scopolamine | Mice | 1 mg/kg, i.p. | Significantly increased escape latency, indicating impaired spatial learning. |
| Donepezil | SAMP8 Mice (AD model) | Chronic administration | Significantly attenuated the increase in escape latency and increased the number of target crossings in the probe trial.[1] |
| Piracetam | Ts65Dn Mice (Down's syndrome model) | 75 and 150 mg/kg/day, i.p. | Improved performance in both visible and hidden platform tasks in control mice.[2] |
Y-Maze (Short-Term Spatial Working Memory)
The Y-Maze test evaluates spatial working memory by assessing the natural tendency of rodents to explore novel arms of a maze. The key metric is the percentage of spontaneous alternation, where a higher percentage indicates better spatial working memory.
| Compound | Animal Model | Dosing | Key Findings |
| Scopolamine | Mice | 1.0 mg/kg, i.p. | Significantly decreased the percentage of spontaneous alternations.[3] |
| Donepezil | Mice (Scopolamine-induced amnesia) | 3-10 mg/kg, p.o. | Significantly ameliorated the scopolamine-induced decrease in spontaneous alternations.[3] |
| Piracetam | Mice (Ethanol-treated) | 100 mg/kg, twice daily for 10 days | Antagonized the ethanol-induced impairment in learning.[4] |
Passive Avoidance Test (Fear-Motivated Learning and Memory)
The passive avoidance test measures long-term memory based on fear conditioning. The primary metric is the latency to enter a dark compartment where the animal previously received a mild foot shock. A longer latency indicates better memory of the aversive stimulus.
| Compound | Animal Model | Dosing | Key Findings |
| Scopolamine | Rats | 0.5 mg/kg, i.p. | Significantly shortened the latency to enter the dark compartment, indicating impaired memory. |
| Donepezil | Mice (Aβ₂₅₋₃₅-induced toxicity) | 0.5 and 1 mg/kg, i.p. | Significantly reversed the deficits in the passive avoidance task. |
| Piracetam | Mice (Ethanol-treated) | 100 mg/kg, twice daily for 10 days | Antagonized the ethanol-induced impairment in learning, reflected by a longer latency to enter the dark compartment. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison.
Morris Water Maze Protocol
-
Apparatus: A circular pool (typically 120-150 cm in diameter) filled with opaque water. A small escape platform is hidden 1-2 cm below the water surface.
-
Procedure:
-
Acquisition Phase: Mice are subjected to multiple trials per day for several consecutive days. In each trial, the mouse is released from a different starting position and must find the hidden platform using distal visual cues in the room. The time to find the platform (escape latency) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured to assess spatial memory retention.
-
-
Cognitive Impairment Model: To induce cognitive deficits, scopolamine (e.g., 1 mg/kg) is administered intraperitoneally (i.p.) before the trials.
Y-Maze Protocol
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: The mouse is placed at the center of the maze and allowed to freely explore the three arms for a set duration (e.g., 8 minutes). The sequence of arm entries is recorded.
-
Data Analysis: The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100. An alternation is defined as consecutive entries into three different arms.
-
Cognitive Impairment Model: Scopolamine (e.g., 1.0 mg/kg, i.p.) is administered prior to the test to induce deficits in spatial working memory.
Passive Avoidance Protocol
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a door. The floor of the dark chamber is equipped with an electric grid.
-
Procedure:
-
Training Trial: The mouse is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
Retention Trial: 24 hours after the training trial, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is measured.
-
-
Data Analysis: A longer latency to enter the dark compartment in the retention trial is indicative of better memory of the aversive stimulus.
-
Cognitive Impairment Model: Scopolamine can be administered before the training trial to impair memory consolidation.
Signaling Pathways and Experimental Workflows
The cognitive-enhancing effects of these compounds are believed to be mediated through various signaling pathways. The diagrams below illustrate a generalized signaling pathway relevant to cognitive enhancement and a typical experimental workflow for in vivo validation.
Caption: Generalized signaling pathway for cognitive enhancement.
Caption: Typical experimental workflow for in vivo validation.
References
- 1. Donepezil improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of piracetam on cognitive performance in a mouse model of Down's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Effect of piracetam on passive avoidance learning in ethanol-treated mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Muscarinic Receptor Binding Affinities: 6-Hydroxytropinone and Scopolamine
A notable disparity in available research data marks the comparative analysis of 6-Hydroxytropinone and scopolamine (B1681570), two structurally related tropane (B1204802) alkaloids. While scopolamine is a well-characterized non-selective muscarinic acetylcholine (B1216132) receptor antagonist with extensive binding affinity data, a comprehensive search of scientific literature reveals a significant lack of publicly available experimental data for the binding affinity of this compound to any muscarinic receptor subtype.
This guide provides a detailed overview of the binding characteristics of scopolamine, outlines the standard experimental procedures for determining such affinities, and illustrates the associated signaling pathways. The absence of data for this compound precludes a direct quantitative comparison.
Scopolamine: A Non-Selective Muscarinic Antagonist
Scopolamine is known to bind to all five subtypes of muscarinic acetylcholine receptors (M1-M5), exhibiting high affinity across the board. This non-selectivity is fundamental to its wide range of physiological effects. The inhibitory constant (Kᵢ) is a measure of the binding affinity of a ligand to a receptor, with a lower Kᵢ value indicating a higher affinity.
| Receptor Subtype | Test Compound | Kᵢ (nM) |
| M1 | Scopolamine | 0.83[1] |
| M2 | Scopolamine | 5.3[1] |
| M3 | Scopolamine | 0.34[1] |
| M4 | Scopolamine | 0.38[1] |
| M5 | Scopolamine | 0.34[1] |
Note: The Kᵢ values can vary between different studies and experimental conditions.
Experimental Protocols: Determining Binding Affinity
The binding affinity of a compound to a receptor is typically determined using a competitive radioligand binding assay. This method is considered the gold standard for quantifying the interaction between a ligand and its receptor.
Principle
A radiolabeled ligand (a molecule with a radioactive isotope attached) with known high affinity for the receptor is used. The unlabeled test compound (e.g., scopolamine) is introduced at various concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value can then be converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
Materials
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).
-
Radioligand: A tritiated, non-selective muscarinic antagonist such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: The unlabeled ligand for which the binding affinity is to be determined (e.g., scopolamine or this compound).
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Non-specific Binding Control: A high concentration of a known muscarinic antagonist (e.g., atropine) to determine the amount of non-specific binding of the radioligand.
-
Filtration Apparatus: A system to separate the receptor-bound radioligand from the free radioligand (e.g., a cell harvester with glass fiber filters).
-
Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.
Procedure
-
Incubation: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. Control wells for total binding (only membranes and radioligand) and non-specific binding (membranes, radioligand, and a high concentration of atropine) are also included.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The contents of each well are rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on each filter is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/K𝘥)
Where:
-
[L] is the concentration of the radioligand.
-
K𝘥 is the dissociation constant of the radioligand.
-
Visualizing the Process and Pathways
To better understand the experimental process and the biological context, the following diagrams illustrate the workflow and the relevant signaling pathways.
Conclusion
Scopolamine is a well-established non-selective muscarinic antagonist with high affinity for all five receptor subtypes. The experimental methods for determining its binding affinity are robust and well-documented. In stark contrast, there is a significant gap in the scientific literature regarding the muscarinic receptor binding properties of this compound. This lack of data makes a direct comparative study of their binding affinities impossible at this time. Future research is required to isolate this compound and characterize its pharmacological profile, including its binding affinities to muscarinic and other receptors, to understand its potential physiological effects and therapeutic applications.
References
Validating the Antimicrobial Activity of 6-Hydroxytropinone Against Bacterial Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of 6-Hydroxytropinone against common bacterial strains, juxtaposed with the efficacy of established antibiotic agents. The data presented herein is based on available in vitro studies to facilitate a clear assessment of this compound's potential as a viable antimicrobial compound.
Comparative Analysis of Antimicrobial Efficacy
The antimicrobial potential of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the substance that prevents visible growth of a microorganism.[1] A lower MIC value indicates a higher potency of the antimicrobial agent.
Available data on the antimicrobial activity of this compound suggests limited efficacy against the tested bacterial strains when compared to standard antibiotics. The following table summarizes the available MIC values for this compound and contrasts them with the typical MIC ranges for well-established antibiotics against the same pathogens.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data
| Bacterial Strain | This compound MIC (µg/mL) | Comparative Antibiotic | Comparative Antibiotic MIC (µg/mL) |
| Staphylococcus aureus | 256 - 1024[2] | Vancomycin | 0.5 - 2 |
| Escherichia coli | >1800[2] | Ciprofloxacin | 0.004 - 1 |
| Klebsiella pneumoniae | >1800[2] | Imipenem | 0.12 - 1 |
| Streptococcus pyogenes | >1800[2] | Penicillin | ≤ 0.12 |
Note: The significantly higher MIC values for this compound indicate a much lower antimicrobial activity compared to the standard antibiotics listed.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL)
-
This compound and comparative antibiotic stock solutions
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
A serial two-fold dilution of this compound and the comparative antibiotics is prepared in MHB directly in the wells of the 96-well microtiter plates.
-
Each well is then inoculated with the standardized bacterial suspension.
-
Control wells are included: a positive control (broth with bacteria, no antimicrobial agent) and a negative control (broth only).
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Microtiter plates from the completed MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile inoculating loop or pipette
Procedure:
-
Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from the wells of the MIC plate that show no visible growth.
-
The aliquot is sub-cultured onto an MHA plate.
-
The MHA plates are incubated at 35°C ± 2°C for 18-24 hours.
-
The MBC is identified as the lowest concentration of the antimicrobial agent that results in no bacterial growth on the MHA plate.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes, the following diagrams illustrate the workflows for determining MIC and MBC.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Conclusion
Based on the currently available in vitro data, this compound demonstrates weak antimicrobial activity against the tested bacterial strains, with MIC values significantly higher than those of standard antibiotics. This suggests that this compound, in its current form, may not be a potent candidate for development as a standalone antimicrobial agent. Further research, including structural modifications to enhance its activity and studies to elucidate its mechanism of action, would be necessary to explore any potential therapeutic applications in the field of infectious diseases. Tropane alkaloids, the class of compounds to which this compound belongs, are known for a wide range of biological activities, and further investigation into other pharmacological properties may be warranted.
References
A Comparative Analysis of the Bioactivity of 6-Hydroxytropinone and Atropine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactive properties of 6-Hydroxytropinone and atropine (B194438), focusing on their mechanisms of action, receptor binding affinities, and physiological effects. While atropine is a well-characterized antagonist of muscarinic acetylcholine (B1216132) receptors, data on this compound is less abundant. This comparison synthesizes the available experimental data to offer a comprehensive overview for research and drug development purposes.
At a Glance: Key Bioactivity Parameters
The following table summarizes the known quantitative data for the bioactivity of this compound and atropine. It is important to note that direct comparative studies are limited, and some data for this compound is inferred from structurally similar compounds.
| Parameter | This compound | Atropine | Source |
| Primary Target | Nicotinic Acetylcholine Receptors (nAChRs) | Muscarinic Acetylcholine Receptors (mAChRs) | [1] |
| Mechanism of Action | Antagonist | Competitive, Non-selective Antagonist | [1][2] |
| Muscarinic Receptor Affinity (Ki) | Not directly reported. However, the structurally similar 6β-hydroxyhyoscyamine exhibits an affinity similar to atropine. | M1: 1.27 nMM2: 3.24 nMM3: 2.21 nMM4: 0.77 nMM5: 2.84 nM | [3][4] |
| Nicotinic Receptor Affinity (IC50) | Not directly reported. Tropane (B1204802) alkaloids generally show much lower affinity for nAChRs compared to mAChRs. | α4β4: 655 nM (-80 mV) to 4.5 µM (-40 mV)α2β2, α2β4, α3β2, α3β4, α4β2, α7: Inhibition at 1 µM | |
| Reported Biological Activities | Analgesic, Cognitive-enhancing, Potential antimicrobial and cytotoxic effects | Mydriatic, Cycloplegic, Antispasmodic, Treatment of bradycardia and organophosphate poisoning |
Deciphering the Molecular Interactions: Signaling Pathways
The distinct bioactivities of this compound and atropine stem from their preferential interactions with different subtypes of acetylcholine receptors, leading to the modulation of distinct downstream signaling cascades.
This compound and the Nicotinic Acetylcholine Receptor Pathway
This compound is reported to act as an antagonist at nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels, and their activation by acetylcholine typically leads to a rapid influx of cations, primarily Na⁺ and Ca²⁺, resulting in depolarization of the cell membrane. As an antagonist, this compound would block this ion flow, thereby inhibiting downstream signaling events.
Atropine and the Muscarinic Acetylcholine Receptor Pathways
Atropine is a non-selective, competitive antagonist of all five subtypes of muscarinic acetylcholine receptors (M1-M5). These are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological effects. The M1, M3, and M5 subtypes couple to Gq proteins, activating the phospholipase C (PLC) pathway, while the M2 and M4 subtypes couple to Gi proteins, inhibiting adenylyl cyclase.
Experimental Methodologies for Bioactivity Assessment
The following protocols provide a framework for the experimental evaluation of compounds like this compound and atropine.
Radioligand Binding Assay for Receptor Affinity
This in vitro assay is fundamental for determining the binding affinity of a compound to a specific receptor.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor (e.g., brain tissue for neuronal nAChRs or CHO cells transfected with a specific mAChR subtype) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.
-
Incubation: In a multi-well plate, incubate the prepared membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-nicotine for nAChRs or [³H]-N-methylscopolamine for mAChRs) and varying concentrations of the unlabeled test compound (this compound or atropine).
-
Separation: After incubation to allow binding to reach equilibrium, rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vivo Assessment of Analgesic Activity (Hot Plate Test)
This assay is used to evaluate the central analgesic effects of a compound.
Protocol:
-
Animal Acclimatization: Acclimate rodents (e.g., mice or rats) to the testing environment.
-
Baseline Measurement: Determine the baseline pain response by placing each animal on a hot plate maintained at a constant temperature (e.g., 55°C) and recording the latency to a nociceptive response (e.g., paw licking or jumping). A cut-off time is set to prevent tissue damage.
-
Drug Administration: Administer the test compound (this compound), a vehicle control, and a positive control (e.g., morphine) to different groups of animals.
-
Post-treatment Measurement: At various time points after drug administration, place the animals back on the hot plate and measure the reaction latency.
-
Data Analysis: An increase in the reaction latency compared to the vehicle control group indicates an analgesic effect.
In Vivo Assessment of Cognitive Enhancement (Morris Water Maze)
This test is widely used to assess spatial learning and memory in rodents.
Protocol:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: For several consecutive days, animals are trained to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) is recorded.
-
Drug Administration: The test compound (this compound), a vehicle control, and a positive control are administered to different groups of animals before or during the training period.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the target quadrant where the platform was previously located is measured.
-
Data Analysis: A shorter escape latency during acquisition and more time spent in the target quadrant during the probe trial in the drug-treated group, compared to the control group, suggests cognitive-enhancing effects.
Conclusion
The available evidence indicates that this compound and atropine possess distinct bioactivity profiles primarily due to their differential affinities for nicotinic and muscarinic acetylcholine receptors, respectively. Atropine is a potent, non-selective muscarinic antagonist with well-defined therapeutic applications. This compound, while less characterized, appears to function as a nicotinic acetylcholine receptor antagonist with potential applications as an analgesic and cognitive enhancer. Further research, particularly quantitative binding studies and in-depth in vivo functional assays, is necessary to fully elucidate the therapeutic potential of this compound and to draw a more definitive comparison with established drugs like atropine.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
